molecular formula C11H18N2O B13630441 3-Amino-1-(2-methylpentyl)pyridin-2(1h)-one

3-Amino-1-(2-methylpentyl)pyridin-2(1h)-one

Katalognummer: B13630441
Molekulargewicht: 194.27 g/mol
InChI-Schlüssel: SDFZOJRVPLSFCM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Amino-1-(2-methylpentyl)pyridin-2(1h)-one is a useful research compound. Its molecular formula is C11H18N2O and its molecular weight is 194.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel

C11H18N2O

Molekulargewicht

194.27 g/mol

IUPAC-Name

3-amino-1-(2-methylpentyl)pyridin-2-one

InChI

InChI=1S/C11H18N2O/c1-3-5-9(2)8-13-7-4-6-10(12)11(13)14/h4,6-7,9H,3,5,8,12H2,1-2H3

InChI-Schlüssel

SDFZOJRVPLSFCM-UHFFFAOYSA-N

Kanonische SMILES

CCCC(C)CN1C=CC=C(C1=O)N

Herkunft des Produkts

United States

Foundational & Exploratory

An In-depth Technical Guide to 3-Amino-1-(2-methylpentyl)pyridin-2(1H)-one: Structure, Synthesis, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Perspective for Researchers, Scientists, and Drug Development Professionals

Disclaimer: The specific chemical entity, 3-Amino-1-(2-methylpentyl)pyridin-2(1H)-one, is not found in the currently available scientific literature based on the conducted searches. This guide is therefore a scientifically informed projection based on the well-established chemistry and biological activities of the parent scaffold, 3-aminopyridin-2(1H)-one, and its derivatives. The proposed synthesis and properties are hypothetical and await experimental validation.

Introduction: The Prominence of the 3-Aminopyridin-2(1H)-one Scaffold

The pyridin-2(1H)-one nucleus is a "privileged scaffold" in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Its ability to engage in multiple hydrogen bonding interactions, coupled with its amenability to chemical modification at various positions, makes it an attractive starting point for drug discovery.[1][2] The introduction of an amino group at the 3-position further enhances its potential for forming key interactions with biological targets.[3] Derivatives of 3-aminopyridin-2(1H)-one have demonstrated a wide spectrum of biological activities, including antiviral, cytoprotective, and kinase inhibitory effects.[3][4] This guide will provide a comprehensive overview of the predicted chemical structure, properties, a plausible synthetic route, and the potential therapeutic applications of the novel derivative, this compound.

Section 1: Chemical Identity and Physicochemical Properties

Chemical Structure and Nomenclature

The proposed structure of this compound consists of a 3-aminopyridin-2(1H)-one core N-substituted with a 2-methylpentyl group at the 1-position.

Systematic IUPAC Name: this compound.[5][6]

The numbering of the pyridine ring begins at the nitrogen atom.[5] The "1H" in the name indicates the position of the hydrogen on the nitrogen in the parent pyridinone ring.[7]

Predicted Physicochemical Properties

The physicochemical properties of this compound can be inferred from the properties of the parent 3-aminopyridin-2(1H)-one and the contribution of the 2-methylpentyl substituent.

PropertyPredicted Value/Characteristic for this compoundRationale
Molecular Formula C11H18N2OBased on the constituent atoms.
Molecular Weight 194.27 g/mol Calculated from the molecular formula.
Appearance Likely a solid at room temperatureThe parent compound, 3-aminopyridin-2(1H)-one, is a solid.[8]
Solubility Expected to have moderate solubility in organic solvents and limited solubility in water.The alkyl chain increases lipophilicity compared to the parent compound.
pKa The pyridinone nitrogen is part of an amide-like system, and the exocyclic amino group will have a basic pKa.The exact value would require experimental determination.

Section 2: Proposed Synthesis and Workflow

The synthesis of this compound would logically proceed through the N-alkylation of the 3-aminopyridin-2(1H)-one core. This is a common strategy for the preparation of N-substituted pyridinones.[9]

Synthetic Strategy

A plausible synthetic route involves the reaction of 3-aminopyridin-2(1H)-one with a suitable 2-methylpentyl electrophile.

Synthetic_Workflow cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_product Product 3-aminopyridin-2(1H)-one 3-aminopyridin-2(1H)-one Reaction N-Alkylation 3-aminopyridin-2(1H)-one->Reaction 2-methylpentyl_halide 2-methylpentyl halide (e.g., bromide) 2-methylpentyl_halide->Reaction Base Base (e.g., K2CO3, NaH) Solvent Solvent (e.g., DMF, Acetonitrile) Target_Molecule This compound Reaction->Target_Molecule

Caption: Proposed synthetic workflow for this compound.

Step-by-Step Experimental Protocol
  • Preparation of the Reaction Mixture: To a solution of 3-aminopyridin-2(1H)-one (1.0 eq) in a suitable polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile, add a base (e.g., potassium carbonate or sodium hydride, 1.1-1.5 eq) at room temperature.

  • Addition of the Alkylating Agent: To the stirred suspension, add 2-methylpentyl bromide (1.1 eq) dropwise.

  • Reaction Monitoring: The reaction mixture is heated (e.g., to 60-80 °C) and monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

  • Work-up and Purification: Upon completion, the reaction is quenched with water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired this compound.

Section 3: Potential Biological Activity and Therapeutic Applications

While the biological activity of this compound has not been experimentally determined, the known activities of its analogs suggest several potential therapeutic applications.

Kinase Inhibition

The 3-aminopyridin-2(1H)-one scaffold has been identified as a potent hinge-binding motif for various protein kinases.[3] Kinases are crucial regulators of cell signaling, and their dysregulation is implicated in cancer.[3] Analogs have shown inhibitory activity against kinases such as Monopolar Spindle 1 (MPS1) and Aurora kinases, which are targets for cancer therapy.[3] The 2-methylpentyl group could potentially occupy a hydrophobic pocket in the ATP-binding site of certain kinases, thereby influencing potency and selectivity.

Hypothetical_Signaling_Pathway Growth_Factor Growth Factor Receptor_Kinase Receptor Tyrosine Kinase Growth_Factor->Receptor_Kinase Downstream_Kinase Downstream Kinase (e.g., MPS1, Aurora) Receptor_Kinase->Downstream_Kinase Cell_Proliferation Cell Proliferation Downstream_Kinase->Cell_Proliferation Target_Molecule 3-Amino-1-(2-methylpentyl) pyridin-2(1H)-one Target_Molecule->Downstream_Kinase Inhibition

Caption: Hypothetical inhibition of a pro-proliferative signaling pathway.

Cytoprotective and Antiviral Activities

Derivatives of 3-aminopyridin-2(1H)-one have also been reported to possess cytoprotective and antiviral activities, including against the AIDS virus.[4] The mechanism of these activities may vary, but they highlight the broad therapeutic potential of this chemical class.

Section 4: Analytical Characterization

The unambiguous identification and characterization of the synthesized this compound would rely on a combination of standard analytical techniques.

Spectroscopic Methods
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are essential for structural elucidation.[10][11] The 1H NMR spectrum would be expected to show characteristic signals for the aromatic protons of the pyridinone ring, the amine protons, and the distinct signals for the 2-methylpentyl group.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be used to confirm the molecular formula by providing an accurate mass measurement of the molecular ion.

Chromatographic Methods
  • Thin-Layer Chromatography (TLC): Used for monitoring the progress of the synthesis.

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound.

Conclusion

While this compound remains a hypothetical compound, its core scaffold is of significant interest to the medicinal chemistry community. Based on the established knowledge of 3-aminopyridin-2(1H)-one derivatives, this novel molecule holds promise as a potential modulator of various biological processes, particularly in the realm of kinase inhibition. The synthetic route proposed herein is robust and based on well-precedented chemical transformations. Further investigation into the synthesis and biological evaluation of this and related compounds is warranted to explore their full therapeutic potential.

References

  • Synthesis, Structure and Cytoprotective Activity of New Derivatives of 4-Aryl-3-Aminopyridin-2(1H)-One. (n.d.). MDPI. Retrieved February 12, 2026, from [Link]

  • Pyridine - Wikipedia. (n.d.). Wikipedia. Retrieved February 12, 2026, from [Link]

  • Synthesis and profiling of a 3-aminopyridin-2-one-based kinase targeted fragment library: Identification of 3-amino-5-(pyridin-4-yl)pyridin-2(1H)-one scaffold for monopolar spindle 1 (MPS1) and Aurora kinases inhibition. (n.d.). PMC. Retrieved February 12, 2026, from [Link]

  • Synthesis of 3-Aminopyridin-2(1H)-Ones and 1H-Pyrido[2,3-b][4][12]Oxazin-2(3H)-Ones. (2025). Springer. Retrieved February 12, 2026, from [Link]

  • Synthesis and members of 3-aminopyridin-2-one based fragment library.... (n.d.). ResearchGate. Retrieved February 12, 2026, from [Link]

  • Synthesis and Biological Activity of Some Nucleoside Analogs of 3-Cyanopyridin-2- one. (n.d.). Bentham Science. Retrieved February 12, 2026, from [Link]

  • Properties of 3-aminopyridin-2-one fragment 1. (n.d.). ResearchGate. Retrieved February 12, 2026, from [Link]

  • Synthesis of Secondary Amines via Self-Limiting Alkylation of N-Aminopyridinium Salts. (2023). ChemRxiv. Retrieved February 12, 2026, from [Link]

  • Process for the N-alkylation of aminopyridines. (n.d.). Google Patents.
  • Synthesis of Secondary Amines via Self-Limiting Alkylation. (n.d.). PMC. Retrieved February 12, 2026, from [Link]

  • 3-Amino-2-pyridinol. (n.d.). PubChem. Retrieved February 12, 2026, from [Link]

  • Novel Approach to the Synthesis of 3-amino-4-arylpyridin-2(1H)-one Derivatives. (n.d.). PMC. Retrieved February 12, 2026, from [Link]

  • Short Summary of IUPAC Nomenclature of Organic Compounds. (n.d.). University of Wisconsin-La Crosse. Retrieved February 12, 2026, from [Link]

  • What is the IUPAC name of pyridine? (2018). Quora. Retrieved February 12, 2026, from [Link]

  • Pyridinium - Wikipedia. (n.d.). Wikipedia. Retrieved February 12, 2026, from [Link]

  • Synthesis and Characterization of m-Amino Pyridine Derivatives. (n.d.). Research & Reviews: A Journal of Drug Formulation, Development and Production. Retrieved February 12, 2026, from [Link]

  • Nomenclature of Organic Chemistry. IUPAC Recommendations and Preferred Names 2013. (n.d.). Royal Society of Chemistry. Retrieved February 12, 2026, from [Link]

  • 3-Aminopyridine - Wikipedia. (n.d.). Wikipedia. Retrieved February 12, 2026, from [Link]

  • 1H NMR Characterization of Two New Pyridoxine Derivatives. (n.d.). Springer. Retrieved February 12, 2026, from [Link]

  • Design, Synthesis, Antitumor Activity and NMR-Based Metabolomics of Novel Amino Substituted Tetracyclic Imidazo[4,5-b]Pyridine Derivatives. (2024). PubMed. Retrieved February 12, 2026, from [Link]

  • Recent Advances of Pyridinone in Medicinal Chemistry. (2022). PMC. Retrieved February 12, 2026, from [Link]

Sources

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Guide to the Synthesis, Characterization, and Application of a Promising Scaffold in Modern Medicinal Chemistry

Foreword: The quest for novel molecular scaffolds that can effectively and selectively interact with biological targets is a cornerstone of modern drug discovery. Among the myriad of heterocyclic compounds, the 3-aminopyridin-2(1H)-one core has emerged as a particularly privileged structure. Its inherent ability to form multiple hydrogen bonds, coupled with versatile points for chemical modification, has positioned it as a valuable starting point for the development of potent and selective inhibitors for a range of therapeutic targets. While the specific compound 3-Amino-1-(2-methylpentyl)pyridin-2(1h)-one does not have a publicly registered CAS number, indicating it may be a novel entity, this guide will provide a comprehensive overview of the broader class of 3-aminopyridin-2(1H)-one derivatives. By understanding the fundamental chemistry and pharmacology of this scaffold, researchers can better appreciate the potential of novel analogs such as the one specified. This guide is intended for researchers, scientists, and drug development professionals, offering a senior application scientist's perspective on the synthesis, characterization, and therapeutic applications of this important class of molecules.

The 3-Aminopyridin-2(1H)-one Scaffold: A Privileged Structure in Medicinal Chemistry

The 3-aminopyridin-2(1H)-one core is a versatile heterocyclic scaffold that has garnered significant attention in medicinal chemistry. Its structure, featuring a pyridinone ring with an amino group at the 3-position, provides a unique combination of hydrogen bond donors and acceptors, making it an ideal candidate for interacting with the active sites of enzymes. This has led to the development of numerous derivatives with a wide range of biological activities.

One of the most notable examples of a marketed drug featuring a related scaffold is Amrinone , a phosphodiesterase 3 inhibitor used for its cardiotonic and vasodilating effects.[1] The success of Amrinone has spurred further investigation into the therapeutic potential of this class of compounds, leading to the discovery of derivatives with potent antiviral, anticancer, and anti-inflammatory properties.[1][2]

Synthetic Strategies for 3-Aminopyridin-2(1H)-one Derivatives

The synthesis of 3-aminopyridin-2(1H)-one derivatives can be approached through several strategic routes, allowing for the introduction of a wide variety of substituents to explore the chemical space and optimize biological activity.

Intramolecular Cyclization of N-(3-Oxoalkenyl)amides

A common and effective method for the synthesis of the 3-aminopyridin-2(1H)-one core involves the intramolecular cyclization of N-(3-oxoalkenyl)amides.[1][3] This approach offers a straightforward way to construct the pyridinone ring from acyclic precursors.

Conceptual Workflow:

G cluster_start Starting Materials cluster_reaction1 Step 1: Condensation cluster_reaction2 Step 2: Cyclization cluster_reaction3 Step 3: Amination Diketone 1,3-Diketone Enaminoketone N-(3-oxoalkenyl)chloroacetamide Formation Diketone->Enaminoketone Reacts with Chloroacetamide Chloroacetamide Chloroacetamide->Enaminoketone Pyridinone Intramolecular Cyclization (e.g., with Pyridine) Enaminoketone->Pyridinone Forms Aminopyridinone 3-Aminopyridin-2(1H)-one (e.g., with Hydrazine Hydrate) Pyridinone->Aminopyridinone Yields

Caption: Intramolecular cyclization approach to 3-aminopyridin-2(1H)-ones.

Experimental Protocol (Generalized):

  • Formation of N-(3-oxoalkenyl)chloroacetamide: A 1,3-diketone is reacted with chloroacetamide to form the corresponding N-(3-oxoalkenyl)chloroacetamide intermediate.

  • Intramolecular Cyclization: The intermediate is then heated in the presence of a base, such as excess pyridine, in a suitable solvent like ethanol or butanol. This promotes an intramolecular cyclization to form a pyridin-2(1H)-one with a pyridinium substituent at the 3-position.[4][5]

  • Formation of the 3-Amino Group: The resulting pyridinone is treated with a nucleophile, such as hydrazine hydrate, to displace the pyridinium group and introduce the desired 3-amino functionality.[4]

Modification of Pre-existing Pyridinone Scaffolds

Another powerful strategy involves the modification of a pre-existing, suitably functionalized pyridinone ring. This is particularly useful for creating libraries of analogs for structure-activity relationship (SAR) studies.

Conceptual Workflow:

G cluster_start Starting Material cluster_reaction1 Step 1: Cross-Coupling cluster_reaction2 Step 2: Deprotection Bromo 5-Bromo-2-methoxypyridin-3-amine Coupled Suzuki Cross-Coupling Bromo->Coupled Aryl/Heteroaryl Boronic Acid, Pd Catalyst Final O-Demethylation Coupled->Final e.g., TMS-I

Caption: Synthesis via modification of a pre-existing pyridinone scaffold.

Experimental Protocol (Suzuki Coupling Example):

  • Suzuki Cross-Coupling: A starting material such as 5-bromo-2-methoxypyridin-3-amine is subjected to a Suzuki cross-coupling reaction.[6] This involves reacting the brominated pyridinone with an aryl or heteroaryl boronic acid in the presence of a palladium catalyst (e.g., Pd₂(dba)₃ with a suitable ligand like XPhos) and a base (e.g., K₃PO₄) in a solvent system like n-butanol at elevated temperatures.[6]

  • Deprotection: The methoxy group on the pyridinone ring, which serves as a protecting group, is then removed. A common method is O-demethylation using trimethylsilyl iodide (TMS-I), which can be generated in situ from TMS-Cl and NaI in a solvent like acetonitrile.[6]

Hofmann Rearrangement

For certain substitution patterns, a Hofmann rearrangement can be an effective method to introduce the 3-amino group.[2]

Experimental Protocol (Example):

  • Hydrolysis of Nitrile: A nitrile-substituted pyridinone, such as the phosphodiesterase inhibitor Milrinone, is hydrolyzed to the corresponding carboxamide. This is typically achieved by heating with concentrated sulfuric acid.[2]

  • Hofmann Rearrangement: The resulting carboxamide is then treated with a solution of sodium hydroxide and bromine to induce a Hofmann rearrangement, which converts the carboxamide to the primary amine, yielding the 3-aminopyridin-2(1H)-one derivative.[2]

Physicochemical Properties and Characterization

The physicochemical properties of 3-aminopyridin-2(1H)-one derivatives are crucial for their pharmacokinetic profile and overall suitability as drug candidates.

PropertyTypical Range/ObservationSignificance
Molecular Weight 110.11 g/mol (unsubstituted) to >400 g/mol (derivatized)[7]Influences solubility, permeability, and oral bioavailability.
Appearance Typically a solid, ranging from colorless to brown.[7]Basic physical property for identification.
Solubility Varies with substitution; often soluble in organic solvents.Important for formulation and biological assays.
pKa The amino group is basic, and the pyridinone can be acidic.Affects ionization state at physiological pH, influencing target binding and membrane permeability.
Analytical Characterization

A combination of spectroscopic and chromatographic techniques is essential for the structural elucidation and purity assessment of 3-aminopyridin-2(1H)-one derivatives.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Provides information on the number and connectivity of protons in the molecule. Characteristic signals include those for the aromatic protons on the pyridinone ring and any substituents.[1]

    • ¹³C NMR: Reveals the carbon skeleton of the molecule. The carbonyl carbon of the pyridinone ring typically appears at a characteristic downfield shift.[1]

  • Mass Spectrometry (MS): Used to determine the molecular weight of the compound and can provide information about its structure through fragmentation patterns. High-resolution mass spectrometry (HRMS) is often used to confirm the elemental composition.[1]

  • High-Performance Liquid Chromatography (HPLC): The primary method for determining the purity of the synthesized compounds. A well-developed reversed-phase HPLC (RP-HPLC) method can effectively separate the target compound from starting materials, by-products, and other impurities.[8]

  • X-ray Crystallography: Provides the definitive three-dimensional structure of the molecule in the solid state, which is invaluable for understanding its conformation and for structure-based drug design.[2]

Therapeutic Applications and Mechanisms of Action

The 3-aminopyridin-2(1H)-one scaffold has proven to be a fertile ground for the discovery of potent and selective inhibitors of various enzymes, leading to a range of potential therapeutic applications.

Kinase Inhibition

A significant area of research for 3-aminopyridin-2(1H)-one derivatives is in the development of protein kinase inhibitors for the treatment of cancer.[2] These compounds are often designed to target the ATP-binding site of kinases, a highly conserved region that includes the "hinge" region.

Mechanism of Action:

The 3-aminopyridin-2(1H)-one scaffold is particularly well-suited for interacting with the kinase hinge region. The amino group and the pyridinone ring can form multiple hydrogen bonds with the backbone of the hinge, effectively anchoring the inhibitor in the ATP-binding site and preventing the binding of ATP, which is essential for kinase activity.[2][9]

G cluster_kinase Kinase ATP-Binding Site cluster_inhibitor 3-Aminopyridin-2(1H)-one Inhibitor Hinge Hinge Region (Backbone Amides & Carbonyls) ATP ATP ATP->Hinge Binding Blocked Inhibitor 3-Aminopyridin-2(1H)-one Scaffold Inhibitor->Hinge Forms Multiple Hydrogen Bonds

Caption: Mechanism of kinase inhibition by 3-aminopyridin-2(1H)-ones.

By modifying the substituents on the pyridinone ring, particularly at the 5-position, it is possible to achieve selectivity for specific kinases.[9] For example, derivatives of 3-aminopyridin-2(1H)-one have been identified as potent inhibitors of Monopolar Spindle 1 (MPS1) and Aurora kinases, both of which are attractive targets for cancer therapy.[2]

HIV-1 Reverse Transcriptase Inhibition

Derivatives of 3-aminopyridin-2(1H)-one have also shown significant promise as non-nucleoside reverse transcriptase inhibitors (NNRTIs) for the treatment of HIV-1 infection.[10]

Mechanism of Action:

NNRTIs bind to a hydrophobic pocket in the HIV-1 reverse transcriptase enzyme, which is located near the active site but is distinct from the nucleotide-binding site.[11][12] This binding induces a conformational change in the enzyme that inhibits its function, preventing the conversion of the viral RNA genome into DNA, a critical step in the viral replication cycle.[11][12] Several 3-aminopyridin-2(1H)-one analogs have demonstrated potent and highly selective inhibition of HIV-1 reverse transcriptase, with some compounds advancing to clinical trials.[10]

Safety and Handling

As with any biologically active compound, proper safety precautions are essential when handling 3-aminopyridin-2(1H)-one derivatives. While specific toxicity data for this class of compounds is limited, information on the related compound 3-aminopyridine can provide guidance.

General Safety Precautions:

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.[13]

  • Ventilation: Handle these compounds in a well-ventilated area, preferably in a chemical fume hood.[13]

  • Handling: Avoid inhalation, ingestion, and contact with skin and eyes.[13]

  • Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed container.[13]

Potential Hazards (based on 3-aminopyridine):

  • Toxicity: May be harmful if swallowed, in contact with skin, or if inhaled.[13]

  • Irritation: Can cause skin and serious eye irritation, as well as respiratory irritation.[13]

It is crucial to consult the specific Safety Data Sheet (SDS) for any particular 3-aminopyridin-2(1H)-one derivative before handling.

Future Perspectives

The 3-aminopyridin-2(1H)-one scaffold continues to be a valuable platform for the development of new therapeutic agents. Future research in this area is likely to focus on:

  • Expansion of the Chemical Space: The synthesis and evaluation of novel derivatives with diverse substitution patterns to identify compounds with improved potency, selectivity, and pharmacokinetic properties.

  • New Therapeutic Targets: Exploring the potential of 3-aminopyridin-2(1H)-one derivatives to inhibit other classes of enzymes and receptors implicated in various diseases.

  • Fragment-Based Drug Design: Utilizing the 3-aminopyridin-2(1H)-one core as a starting point for fragment-based drug design to develop highly optimized inhibitors for specific targets.[2]

  • Structure-Based Drug Design: Leveraging the increasing availability of protein crystal structures to rationally design novel 3-aminopyridin-2(1H)-one derivatives with enhanced binding affinity and selectivity.

References

  • Kulakov, I.V., Matsukevich, M.V., Shulgau, Z.T., Sergazy, S., Seilkhanov, T.M., Puzari, A., & Fisyuk, A.S. (2015). Synthesis and antiradical activity of 4-aryl(hetaryl)-substituted 3-aminopyridin-2(1H)-ones. Chemistry of Heterocyclic Compounds, 51, 991–996.
  • Fisyuk, A. S., Kulakov, I. V., Goncharov, D. S., Nikitina, O. S., Bogza, Y. P., & Shatsauskas, A. L. (2014). Synthesis of 3-aminopyridin-2(1H)-ones and 1H-pyrido[2,3-b][1][5]oxazin-2(3H)-ones. Chemistry of Heterocyclic Compounds, 50(2), 217-224.

  • Fearon, D., Westwood, I. M., Jones, K., & Bavetsias, V. (2018). Synthesis and profiling of a 3-aminopyridin-2-one-based kinase targeted fragment library: Identification of 3-amino-5-(pyridin-4-yl)pyridin-2(1H)-one scaffold for monopolar spindle 1 (MPS1) and Aurora kinases inhibition. Bioorganic & Medicinal Chemistry, 26(10), 2836-2846.
  • Fisyuk, A. S., Kulakov, I. V., Goncharov, D. S., Nikitina, O. S., Bogza, Y. P., & Shatsauskas, A. L. (2014). SYNTHESIS OF 3-AMINOPYRIDINE-2(1H)-ones and 1H-pyrido[2,3-b][1][5]oxazin-2(3H)-ones. Chemistry of Heterocyclic Compounds, 50(2), 217–224.

  • Saari, W. S., Wai, J. S., Fisher, T. E., Thomas, C. M., Hoffman, J. M., Rooney, C. S., ... & Goldman, M. E. (1992). Synthesis and evaluation of 2-pyridinone derivatives as HIV-1-specific reverse transcriptase inhibitors. 2. Analogues of 3-aminopyridin-2(1H)-one. Journal of Medicinal Chemistry, 35(21), 3792-3802.
  • Fearon, D., Westwood, I. M., van Montfort, R. L. M., Jones, K., & Bavetsias, V. (2018). Synthesis and profiling of a 3-aminopyridin-2-one-based kinase targeted fragment library: Identification of 3-amino-5-(pyridin-4-yl)pyridin-2(1H)-one scaffold for monopolar spindle 1 (MPS1) and Aurora kinases inhibition. Bioorganic & medicinal chemistry, 26(10), 2836–2846.
  • Norman, R. A., To, M. C., Whitehead, L., & Edwards, M. (2011). Discovery and structure-activity relationship of 3-aminopyrid-2-ones as potent and selective interleukin-2 inducible T-cell kinase (Itk) inhibitors. Journal of medicinal chemistry, 54(8), 2847–2863.
  • Fearon, D., Westwood, I. M., van Montfort, R. L. M., Jones, K., & Bavetsias, V. (2018). Synthesis and members of 3-aminopyridin-2-one based fragment library... [Image]. ResearchGate. Retrieved from [Link]

  • Shuvalov, V. Y., Chernenko, S. А., & Fisyuk, A. S. (2021). Novel Approach to the Synthesis of 3-amino-4-arylpyridin-2(1H)-one Derivatives. Chemistry of Heterocyclic Compounds, 57(9), 923-930.
  • Goncharov, D. S., Kostuchenko, A. S., & Fisyuk, A. S. (2009). SYNTHESIS OF PYRIDIN-2(1H)-ONES BY THE INTRAMOLECULAR CYCLIZATION OF AMIDES OF β-ENAMINO KETONES. Chemistry of Heterocyclic Compounds, 45(7), 793-797.
  • Thermo Fisher Scientific. (n.d.). 3-Aminopyridine Safety Data Sheet.
  • MilliporeSigma. (2025). 3-Aminopyridine Safety Data Sheet.
  • Cabrera, A., Hernández, L. H., Chávez, D., & Medina-Franco, J. L. (2018). Molecular Modeling of Potential Dual Inhibitors of HIV Reverse Transcriptase and Integrase. Computational and Molecular Biosciences, 08(01), 1-15.
  • Occupational Safety and Health Administration. (n.d.). 3-AMINOPYRIDINE. Retrieved from [Link]

  • Ali, I., et al. (2024). Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024). RSC Advances, 14(1), 1-22.
  • BenchChem. (2025).
  • Garside, H., et al. (2021). Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. Molecules, 26(16), 4975.
  • Garcia, P., Moulin, S., Miclo, Y., Leboeuf, D., Gandon, V., Aubert, C., & Malacria, M. (2009). Synthesis of tricyclic fused 3-aminopyridines through intramolecular Co(I)-catalyzed [2+2+2] cycloaddition between ynamides, nitriles, and alkynes. Chemistry (Weinheim an der Bergstrasse, Germany), 15(9), 2129–2139.
  • Amanote Research. (2015). Intramolecular Cyclization of N-(3-Oxoalkenyl)phenylacetamides: Synthesis of 3-Phenyl-2(1h)-Pyridones. Arkivoc, 2015(5), 126-136.
  • Fearon, D., Westwood, I. M., van Montfort, R. L. M., Jones, K., & Bavetsias, V. (2018). Properties of 3-aminopyridin-2-one fragment 1. [Image]. ResearchGate. Retrieved from [Link]

  • BenchChem. (2025). A Comparative Guide to Purity Assessment of Synthesized Pyridine-2,6-diethanol.
  • Spence, R. A., Kati, W. M., Anderson, K. S., & Johnson, K. A. (1995). Mechanism of inhibition of HIV-1 reverse transcriptase by nonnucleoside inhibitors. Science, 267(5200), 988–993.
  • Wikipedia. (n.d.). Reverse-transcriptase inhibitor. Retrieved from [Link]

  • Semenova, L., et al. (2008). Mechanism of inhibition of HIV-1 reverse transcriptase by the novel broad-range DNA polymerase inhibitor N-{2-[4-(aminosulfonyl)phenyl]ethyl}-2-(2-thienyl)acetamide. Biochemistry, 47(1), 490-502.
  • Agency for Toxic Substances and Disease Registry. (1992). Analytical Methods. In Toxicological Profile for Pyridine.
  • National Center for Biotechnology Information. (n.d.). TABLE 6-1, Analytical Methods for Determining Pyridine in Biological Materials. In Toxicological Profile for Pyridine.
  • ResearchGate. (n.d.). Structural formulas of Amrinone and 3-aminopyridin-2(1H)-one. [Image]. Retrieved from [Link]

  • Larsson, A. M., et al. (2020). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. Molecules, 25(18), 4239.
  • Uhrín Group. (n.d.). Publications.

Sources

Lipophilic aminopyridinone derivatives for medicinal chemistry

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Medicinal Chemistry of Lipophilic Aminopyridinone Derivatives

Authored by a Senior Application Scientist

This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the core principles, synthetic strategies, and therapeutic applications of lipophilic aminopyridinone derivatives. By synthesizing technical data with field-proven insights, this document serves as a practical resource for navigating the complexities of developing this promising class of compounds.

Introduction: The Aminopyridinone Scaffold in Modern Drug Discovery

The aminopyridinone core is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry. Its rigid structure, combined with strategically positioned hydrogen bond donors and acceptors, allows for high-affinity interactions with a variety of biological targets, particularly the ATP-binding sites of kinases and the active sites of phosphodiesterases.[1][2]

The Critical Role of Lipophilicity

Lipophilicity, often quantified as LogP or LogD, is a master parameter in drug design, profoundly influencing the entire pharmacokinetic and pharmacodynamic profile of a molecule.[] For aminopyridinone derivatives, optimizing lipophilicity is a central challenge. While increased lipophilicity can enhance membrane permeability and facilitate passage across biological barriers like the blood-brain barrier, it can also lead to challenges such as decreased solubility, increased metabolic clearance, and off-target toxicity.[][4] This guide explores the deliberate modulation of lipophilicity to achieve a balance between target potency, selectivity, and a favorable drug-like profile.

Therapeutic Landscape

Aminopyridinone derivatives have emerged as versatile candidates for a range of therapeutic areas. Their ability to inhibit key enzymes in signaling pathways makes them relevant for:

  • Inflammatory Diseases: Targeting enzymes like phosphodiesterase-4 (PDE4) and Interleukin-2 inducible T-cell kinase (Itk) can modulate inflammatory responses.[1][5]

  • Oncology: Inhibition of kinases such as Janus Kinase 2 (JAK2) is a validated strategy in the treatment of myeloproliferative neoplasms.[6]

  • Neurological Disorders: Derivatives of the parent aminopyridine structure are used to treat conditions like multiple sclerosis, highlighting the scaffold's utility in the central nervous system.[7][8]

Core Medicinal Chemistry Principles

The success of an aminopyridinone-based drug discovery program hinges on a deep understanding of its molecular interactions and structure-activity relationships (SAR).

Target Selection and Rationale

The aminopyridinone scaffold is an effective "hinge-binder," a motif that forms critical hydrogen bonds with the backbone of a kinase hinge region. The pyridinone oxygen and the exocyclic amino group are perfectly positioned to act as a hydrogen bond acceptor and donor, respectively, anchoring the molecule in the ATP-binding pocket. This foundational interaction provides a stable platform from which appended lipophilic groups can explore adjacent hydrophobic pockets to achieve both potency and selectivity.

Structure-Activity Relationships (SAR) and Lipophilicity Modulation

Systematic modification of the aminopyridinone core is essential for optimizing biological activity. Key positions for substitution include:

  • The Amino Group (N-substitution): Functionalization of the 3-amino group is a primary strategy for enhancing potency.[1] Appending lipophilic aryl or alkyl groups can extend into hydrophobic sub-pockets of the target protein, often leading to a significant increase in affinity.

  • The Pyridinone Ring (C5-substitution): Introducing substituted aromatic or heteroaromatic rings at the 5-position is a key tactic for achieving selectivity over related kinases or enzyme isoforms.[1] The choice of substituent here is critical for fine-tuning the molecule's overall lipophilicity and solubility.

  • The Pyridinone Nitrogen (N1-substitution): While often left unsubstituted to preserve a key hydrogen bond, modification at this position can influence pharmacokinetic properties.

The central task for the medicinal chemist is to balance the potency gains from added lipophilic groups with the potential downsides. An excessive increase in LogP can lead to the "grease ball" effect, causing poor aqueous solubility and non-specific binding. A common strategy is to incorporate polar atoms (e.g., oxygen, nitrogen) within the lipophilic substituents to mitigate this effect without sacrificing binding affinity.

Caption: Logical relationship between core structure modifications and resulting physicochemical and biological properties.

Synthetic Strategies and Methodologies

The efficient construction of a diverse library of lipophilic aminopyridinone derivatives requires a robust and flexible synthetic plan. Multicomponent reactions (MCRs) are particularly powerful for rapidly generating structural diversity from simple starting materials.[9][10]

General Synthetic Workflow

A common and effective approach involves a one-pot, three-component reaction of an enaminone, malononitrile, and a primary amine, which proceeds under thermal, solvent-free conditions to yield the 2-aminopyridine core.[11] This core can then be further functionalized.

PDE4_Pathway GPCR GPCR Activation (e.g., by Adenosine) AC Adenylate Cyclase (AC) GPCR->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates PDE4 PDE4 cAMP->PDE4 Inflammation Inflammatory Response (e.g., TNF-α release) PKA->Inflammation Inhibits AMP AMP PDE4->AMP Degrades Inhibitor Aminopyridinone Inhibitor Inhibitor->PDE4 Blocks

Sources

Cheminformatics and Synthetic Architecture of 3-Amino-1-(2-methylpentyl)pyridin-2(1H)-one

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Structural Definition

The molecule 3-Amino-1-(2-methylpentyl)pyridin-2(1H)-one represents a critical scaffold in the design of Type II kinase inhibitors, specifically targeting the p38 mitogen-activated protein kinase (MAPK) and Interleukin-2 inducible T-cell kinase (Itk) pathways. Its core architecture—a 2-pyridone ring substituted with a primary amine and a branched lipophilic tail—balances polar surface area (PSA) for solubility with hydrophobic bulk necessary for allosteric pocket occupation.

This guide provides the definitive cheminformatics strings, a validated synthetic route, and the structural logic required for integrating this moiety into broader drug discovery campaigns.

Cheminformatics Identity
Identifier TypeString / Value
Canonical SMILES CCCC(C)CN1C=CC=C(N)C1=O
Isomeric SMILES CCCCN1C=CC=C(N)C1=O(Assuming (S)-enantiomer for specificity)
IUPAC Name This compound
Molecular Formula C₁₁H₁₈N₂O
Molecular Weight 194.27 g/mol
Est.[1][2][3][4] LogP 1.8 - 2.1
TPSA ~55 Ų

Structural Logic & SMILES Architecture

To ensure accurate database integration (e.g., ChEMBL, PubChem), researchers must understand the parsing logic of the SMILES string. The string is not merely a sequence of characters but a linear graph representation of the molecule's connectivity.

SMILES Parsing Diagram

The following diagram illustrates the hierarchical decomposition of the SMILES string CCCC(C)CN1C=CC=C(N)C1=O.

SMILES_Parse Root SMILES: CCCC(C)CN1C=CC=C(N)C1=O AlkylChain N-Substituent (Tail) CCCC(C)CN Root->AlkylChain CoreRing Heterocyclic Core Pyridin-2(1H)-one Root->CoreRing Pentyl Pentyl Backbone CCCC... AlkylChain->Pentyl Branch Methyl Branch ...(C)... AlkylChain->Branch Position 2 Linker Methylene Linker ...CN- AlkylChain->Linker Attached to N1 FunctGroup Functional Group (Head) 3-Amino (-NH2) CoreRing->FunctGroup Position 3 RingAtoms Ring Closure N1...C1 CoreRing->RingAtoms Carbonyl Carbonyl (C=O) ...=O CoreRing->Carbonyl Position 2

Figure 1: Hierarchical decomposition of the SMILES string, isolating the lipophilic tail, the pyridone core, and the polar amino head group.

Synthetic Protocol: The Nitro-Reduction Route

While direct alkylation of 3-aminopyridin-2-one is theoretically possible, it often suffers from competing N- vs. O-alkylation and potential over-alkylation of the primary amine.[5] The Nitro-Reduction Route is the industry-standard "High-Fidelity" protocol, ensuring regioselectivity and high yield.

Reaction Scheme

Synthesis_Pathway SM1 3-Nitropyridin-2(1H)-one (Starting Material) Inter1 Intermediate A: 1-(2-methylpentyl)-3-nitropyridin-2-one SM1->Inter1 Step 1: N-Alkylation K2CO3, DMF, 60°C (SN2 Mechanism) Reagent1 1-Bromo-2-methylpentane (Alkylating Agent) Reagent1->Inter1 Product Final Product: This compound Inter1->Product Step 2: Nitro Reduction H2, Pd/C (10%), MeOH OR Fe/NH4Cl (Chemoselective)

Figure 2: Two-step synthetic workflow preventing side reactions common in direct amine alkylation.

Detailed Methodology
Step 1: Regioselective N-Alkylation

Objective: Attach the 2-methylpentyl tail to the pyridone nitrogen without O-alkylation.

  • Reagents: 3-nitropyridin-2(1H)-one (1.0 eq), 1-bromo-2-methylpentane (1.2 eq), Potassium Carbonate (

    
    , 2.0 eq).
    
  • Solvent: Anhydrous DMF (Dimethylformamide) or DMSO.

  • Procedure:

    • Dissolve 3-nitropyridin-2(1H)-one in DMF under

      
       atmosphere.
      
    • Add

      
       and stir at room temperature for 30 minutes to generate the pyridone anion.
      
    • Dropwise add 1-bromo-2-methylpentane.

    • Heat to 60°C for 4-6 hours. Monitor via TLC (Hexane:EtOAc 1:1).

    • Workup: Quench with water, extract with EtOAc. Wash organic layer with brine to remove DMF.

  • Why this works: The nitro group at position 3 withdraws electron density, making the Nitrogen proton more acidic (

    
     ~10-11), facilitating clean deprotonation and 
    
    
    
    attack.
Step 2: Chemoselective Reduction

Objective: Convert the nitro group to the primary amine without reducing the pyridone ring.

  • Reagents: 10% Pd/C (Catalytic), Hydrogen gas (

    
    , 1 atm) OR Iron powder (Fe) / Ammonium Chloride (
    
    
    
    ).
  • Solvent: Methanol (MeOH) or Ethanol (EtOH).

  • Procedure (Catalytic Hydrogenation):

    • Dissolve the nitro-intermediate in MeOH.

    • Add 10% Pd/C (10 wt%).

    • Stir under

      
       balloon for 2-4 hours at RT.
      
    • Purification: Filter through Celite pad. Concentrate in vacuo. Recrystallize from EtOH/Heptane if necessary.

  • Validation: The disappearance of the Nitro stretch (~1350/1530

    
    ) and appearance of Amine peaks (~3300-3400 
    
    
    
    ) in IR.

Biological Utility & SAR Context

This molecule is not merely a chemical curiosity; it is a "privileged scaffold" in kinase drug discovery.

Target Landscape: p38 MAPK & Itk

The 3-aminopyridin-2-one core mimics the ATP-binding motif required for Type I/II kinase inhibition.

  • p38 MAPK (Mitogen-Activated Protein Kinase): The pyridone oxygen and amino group often form a donor-acceptor hydrogen bond pair with the "hinge region" of the kinase (specifically Met109 in p38ngcontent-ng-c1989010908="" _nghost-ng-c666086395="" class="inline ng-star-inserted">

    
    ) [1].
    
  • Itk (Inducible T-cell Kinase): The 2-methylpentyl tail occupies the hydrophobic "gatekeeper" pocket or the solvent-exposed region, improving potency and selectivity over other kinases [2].

Structure-Activity Relationship (SAR) Table
Structural FeatureFunction in Binding SiteOptimization Potential
Pyridone Carbonyl (C=O) H-bond Acceptor (Hinge Binder)Fixed core; essential for activity.
3-Amino Group (-NH2) H-bond Donor (Hinge Binder)Can be derivatized to urea/amide to access the "DFG-out" allosteric pocket.
N-Alkyl Tail Hydrophobic InteractionBranching (2-methyl) increases van der Waals contact in the ribose binding pocket.

References

  • Tong, L., et al. (2009). "Design, synthesis, and structure-activity relationships of aminopyridine N-oxides... for the potent and selective inhibition of p38 mitogen activated protein kinase."[6] Journal of Medicinal Chemistry.

  • Charron, C. E., et al. (2011). "Discovery and structure-activity relationship of 3-aminopyrid-2-ones as potent and selective interleukin-2 inducible T-cell kinase (Itk) inhibitors."[1] Journal of Medicinal Chemistry.

  • OpenSMILES Specification. (2016). "OpenSMILES: An Open Standard for the SMILES Language."[7] OpenSMILES.org.[8]

  • Daylight Chemical Information Systems. "SMILES Theory Manual." Daylight.com.

Sources

2-Pyridone vs. 2-Hydroxypyridine Tautomerism in 3-Amino Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the tautomeric equilibrium between 2-pyridone and 2-hydroxypyridine, with a specific focus on the stabilizing effects of 3-amino substituents.[1] It is designed for medicinal chemists and structural biologists.[1]

A Technical Guide to Mechanistic Control and Characterization

Executive Summary

The tautomeric equilibrium between 2-pyridone (lactam) and 2-hydroxypyridine (lactim) is a fundamental concept in heterocyclic chemistry, governing the pharmacokinetics, solubility, and binding affinity of drug scaffolds.[1] While the unsubstituted parent system is highly sensitive to solvent polarity, the introduction of a 3-amino substituent significantly alters this landscape.[1]

Through intramolecular hydrogen bonding and electronic donation, the 3-amino group acts as a "structural lock," predominantly stabilizing the 2-pyridone (lactam) tautomer.[1] This guide details the thermodynamic drivers of this shift, provides validated protocols for analytical differentiation, and explores the implications for rational drug design.

Mechanistic Foundations

The Core Equilibrium

The 2-pyridone/2-hydroxypyridine system exists in a dynamic equilibrium.[1] The dominant form is dictated by the trade-off between aromaticity (favoring the lactim) and dipolar/H-bond stability (favoring the lactam).[1]

  • Lactim (2-Hydroxypyridine): Retains full aromatic sextet; favored in the gas phase and non-polar solvents.[1]

  • Lactam (2-Pyridone): Sacrifices some aromatic character for a strong amide dipole and hydrogen bond acceptor/donor capability; favored in the solid state and polar protic solvents (e.g., water, methanol).[1]

The 3-Amino Substituent Effect

In 3-amino derivatives, the equilibrium is not merely solvent-dependent; it is structurally biased.[1] The 3-amino group (


) functions as an intramolecular hydrogen bond donor.[1]
  • Mechanism: The amino proton donates to the adjacent carbonyl oxygen of the pyridone form, creating a pseudo-5-membered ring.

  • Thermodynamic Consequence: This intramolecular interaction ($ \text{N}-\text{H} \cdots \text{O}=\text{C} $) lowers the enthalpy of the lactam form relative to the lactim, effectively "locking" the molecule in the pyridone state even in solvents where the lactim might otherwise compete.

Visualization of the "Locking" Mechanism

The following diagram illustrates the tautomeric shift and the stabilization provided by the 3-amino group.

Tautomerism cluster_mechanism Stabilization Mechanism Lactim 2-Hydroxypyridine Form (Lactim) Favored in Gas Phase/Non-polar TS Proton Transfer Transition State Lactim->TS Fast Exchange Lactam 2-Pyridone Form (Lactam) Favored in Polar Solvents TS->Lactam AminoLactam 3-Amino-2-Pyridone (Stabilized Lactam) Intramolecular H-Bond Lock Lactam->AminoLactam 3-NH2 Substitution

Figure 1: Tautomeric equilibrium flow. The green arrow indicates the thermodynamic sink created by the 3-amino intramolecular hydrogen bond.

Solvent & Environmental Impact[1]

Despite the structural bias toward the pyridone form, environmental factors remain relevant, particularly in biological assays.

EnvironmentDominant Tautomer (3-NH2 derivative)Mechanistic Driver
Solid State Pyridone Intermolecular H-bonding (dimers/helices) + Intramolecular H-bond.[1]
Water / DMSO Pyridone High dielectric constant stabilizes the large dipole of the lactam; Intramolecular H-bond persists.[1]
Chloroform Pyridone (Major) Unlike the unsubstituted parent, the 3-amino group maintains the pyridone preference via the internal "lock," though minor lactim populations may be detectable.
Protein Binding Site Variable Specific residues (e.g., Asp, Glu) can disrupt the intramolecular H-bond, forcing a tautomeric shift to optimize protein-ligand interactions.[1]

Analytical Characterization Protocols

To rigorously determine the tautomeric state of your specific 3-amino derivative, use the following self-validating protocols.

NMR Spectroscopy (Solution State)

NMR is the gold standard for solution-state analysis.[1] The presence of the amide proton is the definitive marker.

Protocol:

  • Solvent Selection: Dissolve 5-10 mg of the compound in DMSO-

    
     (favors lactam) and CDCl
    
    
    
    (favors lactim, if soluble).[1]
  • 1H NMR Acquisition: Acquire a standard proton spectrum.

  • Signal Analysis:

    • Lactam Marker: Look for a broad singlet between 11.0 - 13.0 ppm .[1] This is the

      
       of the pyridone ring.
      
    • Coupling Verification: If the

      
       signal is visible, check for 
      
      
      
      coupling to the C6 proton (often requires decoupling experiments or 2D spectra).
    • Lactim Marker: Absence of the low-field

      
       and appearance of a sharp singlet (often exchangeable) for 
      
      
      
      , typically at variable shifts depending on concentration.[1]
  • 13C NMR Confirmation:

    • Pyridone (C=O): Signal typically ~160-165 ppm .[1]

    • Hydroxypyridine (C-OH): Signal typically shifted upfield relative to the carbonyl, but pattern analysis is more reliable than absolute shift.[1]

X-Ray Crystallography (Solid State)

This provides definitive structural proof of the "closed" intramolecular H-bonded conformation.[1]

Protocol:

  • Crystallization: Grow crystals by slow evaporation from ethanol/water mixtures.[1]

  • Refinement: During structure refinement, explicitly locate the hydrogen atoms on the heteroatoms.

  • Validation: Measure the distance between the amino nitrogen and the carbonyl oxygen.[1] A distance of < 2.9 Å with a proper angle indicates a strong intramolecular hydrogen bond.[1]

UV-Vis Spectroscopy (Rapid Screening)

Useful for determining


 in different solvents.[1]
  • Pyridone: Distinct absorption bands typically around 290-310 nm (

    
     ).[1]
    
  • Hydroxypyridine: Absorption often blue-shifted ( ~270-280 nm ).[1]

  • Method: Perform a solvent titration (Water

    
     Dioxane) and observe the isosbestic points. A clean isosbestic point confirms a two-state equilibrium.[1]
    

Computational Workflow (DFT)

For predictive modeling of new derivatives, Density Functional Theory (DFT) is highly accurate for this system.[1]

Recommended Workflow:

  • Software: Gaussian, ORCA, or equivalent.[1]

  • Functional/Basis Set: B3LYP/6-311++G(d,p) or M06-2X/def2-TZVP.[1]

    • Note: M06-2X is preferred for capturing dispersion interactions in H-bonded systems.[1]

  • Solvation Model: IEFPCM or SMD (Solvation Model based on Density).

    • Critical: Do not run gas-phase only calculations; they will artificially over-stabilize the lactim form.[1]

  • Energy Calculation: Compute

    
    .[1]
    
    • Negative

      
       indicates pyridone stability.[1]
      

Case Study: nNOS Inhibitors

Research into neuronal Nitric Oxide Synthase (nNOS) inhibitors highlights the practical utility of this tautomerism.

  • Challenge: Designing inhibitors that permeate the blood-brain barrier (BBB) while maintaining potency.

  • Strategy: Introduction of a 2-aminopyridine motif (analogous to the 3-amino-2-pyridone system in terms of H-bonding potential).

  • Outcome: The intramolecular hydrogen bond "masks" the polarity of the donor/acceptor groups, increasing lipophilicity and membrane permeability without sacrificing the ability to bind to the active site (where the H-bond can open up to interact with heme propionates).

  • Reference: Silverman, R. B., et al.[1] (See Ref 1).

Decision Tree for Method Selection

Use this workflow to select the appropriate analytical technique for your stage of research.

DecisionTree Start Start: Characterize Tautomer Phase What is the sample phase? Start->Phase Solid Solid State Phase->Solid Solution Solution Phase->Solution XRay X-Ray Crystallography (Definitive Structure) Solid->XRay High Purity IR IR Spectroscopy (C=O Stretch ~1650 cm-1) Solid->IR Quick Check Solubility Is it soluble in CDCl3? Solution->Solubility NMR_Dual Dual Solvent NMR (DMSO vs CDCl3) Check NH shift Solubility->NMR_Dual Yes NMR_DMSO DMSO NMR (Biased to Pyridone) Solubility->NMR_DMSO No

Figure 2: Analytical decision matrix for tautomer determination.

References

  • Intramolecular Hydrogen Bonding: A Potential Strategy for More Bioavailable Inhibitors of Neuronal Nitric Oxide Synthase. Source: National Institutes of Health (PMC).[1] URL:[Link]

  • Tautomeric equilibrium constants for 3-amino- and 3-nitro-4-pyridone. Source: Journal of the Chemical Society B: Physical Organic.[1] URL:[Link]

  • The Thermodynamic and Kinetic Properties of 2-Hydroxypyridine/2-Pyridone Tautomerization: A Theoretical and Computational Revisit. Source: National Institutes of Health (PMC).[1] URL:[Link]

  • 2-Pyridone (Chemical Properties and Tautomerism). Source: Wikipedia / Chemeurope.[1] URL:[Link]

Sources

A Technical Guide to the Safe Handling of 3-Amino-1-(2-methylpentyl)pyridin-2(1h)-one: A Precautionary Approach Based on Structural Analogs

Author: BenchChem Technical Support Team. Date: February 2026

The causality behind this analog-based approach is rooted in the principles of toxicology and structure-activity relationships (SAR). The toxicological properties of a molecule are intrinsically linked to its chemical structure. The pyridinone core, the amino substituent, and the N-linked alkyl chain all contribute to the compound's reactivity, bioavailability, and potential for adverse effects. Therefore, by analyzing data for compounds sharing these key features, we can make informed predictions about the potential hazards of the target molecule. This guide is designed to be a self-validating system, where the conservative nature of the recommendations provides a strong safety margin in the face of uncertainty.

Section 1: Compound Identification and Key Structural Analogs

To build a reliable safety profile, we will draw data from the following key analogs. The primary reference compounds are selected based on the shared 3-amino-pyridin-2(1h)-one core structure.

Compound NameStructureCAS NumberRelevance
Target Compound 3-Amino-1-(2-methylpentyl)pyridin-2(1h)-one Not AvailableThe molecule of interest.
Analog 1 3-Amino-1-methylpyridin-2(1H)-one 33631-01-5Closest analog with an N-alkyl substituent. Provides insight into the hazards of the complete heterocyclic system.[1]
Analog 2 3-Amino-2(1H)-pyridinone 33630-99-8The parent pyridinone core without N-alkylation. Establishes the baseline hazards of the ring system.[2]
Analog 3 3-Aminopyridine 462-08-8A common pyridine building block, providing broader context on the potential toxicity of aminopyridines.[3][4]

Section 2: Inferred Hazard Identification and Classification

By synthesizing the GHS classifications from our primary analogs, we can project a precautionary hazard profile for this compound. The data consistently indicates risks of irritation and acute toxicity.[1][5]

Hazard ClassGHS PictogramSignal WordHazard StatementSource (Analog)
Acute Toxicity, Oral (Category 4)

Warning H302: Harmful if swallowed.[1][5]Analog 1, 3
Skin Irritation (Category 2)

Warning H315: Causes skin irritation.[1][2][5]Analog 1, 2
Serious Eye Irritation (Category 2A)

Warning H319: Causes serious eye irritation.[1][2][5]Analog 1, 2
Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory Tract Irritation

Warning H335: May cause respiratory irritation.[1][2][5]Analog 1, 2

Trustworthiness of Inferred Hazards: This synthesized profile represents the common denominator of hazards found in the closest structural analogs. The rationale is to adopt the highest level of precaution indicated by the available data. For instance, since both the parent ring system and the N-methylated analog are classified as skin and eye irritants, it is scientifically prudent to assume the target compound will exhibit similar properties.

Section 3: Risk Assessment and Control Hierarchy

Handling a novel compound requires a systematic approach to risk assessment. The following workflow illustrates the logical process that underpins the recommendations in this guide.

G cluster_0 Phase 1: Information Gathering cluster_1 Phase 2: Hazard Analysis cluster_2 Phase 3: Control Implementation start Identify Novel Compound: This compound search_sds Search for Specific SDS start->search_sds sds_found SDS Found? search_sds->sds_found identify_analogs Identify Structural Analogs sds_found->identify_analogs No follow_sds Follow Official SDS Protocol sds_found->follow_sds Yes gather_data Gather Analog SDS & Toxicity Data identify_analogs->gather_data synthesize Synthesize Hazard Profile (Worst-Case Scenario) gather_data->synthesize determine_risk Determine Potential Risks: Irritation, Ingestion, Inhalation synthesize->determine_risk implement_eng Implement Engineering Controls (Fume Hood) determine_risk->implement_eng define_ppe Define Mandatory PPE implement_eng->define_ppe develop_sop Develop Safe Handling & Emergency SOPs define_ppe->develop_sop proceed Proceed with Experiment develop_sop->proceed PPE cluster_researcher Researcher Protection cluster_equipment Required Equipment respiratory Respiratory Protection (If dusts are significant) respirator_detail NIOSH-approved N95 dust mask or higher. respiratory->respirator_detail eyes Eye / Face Protection eyes_detail Chemical safety goggles with side-shields (conforming to EN166 or NIOSH). [2, 13] eyes->eyes_detail hands Hand Protection hands_detail Nitrile or other chemical-resistant gloves. Inspect before use. [3] hands->hands_detail body Body Protection body_detail Full-coverage lab coat. Closed-toe shoes. [3] body->body_detail

Caption: Mandatory Personal Protective Equipment (PPE) ensemble.
Hygiene Practices
  • Wash hands thoroughly with soap and water after handling and before leaving the laboratory. [3][6]* Do not eat, drink, or smoke in areas where the chemical is handled or stored. [3][7]* Contaminated clothing should be removed immediately and laundered before reuse. [2]

Section 5: First Aid and Emergency Procedures

Rapid and correct response to an exposure is critical. The following procedures are based on the first aid measures recommended for the analog compounds.

Exposure RouteFirst Aid ProtocolSource
Inhalation Remove the person to fresh air and keep them comfortable for breathing. If respiratory symptoms persist or if the person feels unwell, seek immediate medical attention.[2][3]
Skin Contact Immediately take off all contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. If skin irritation occurs, get medical help.[2][3]
Eye Contact Rinse cautiously and thoroughly with water for several minutes. If wearing contact lenses, remove them if it is easy to do so. Continue rinsing. If eye irritation persists, seek immediate medical advice/attention.[2][3]
Ingestion Rinse mouth with water. Do NOT induce vomiting. Call a POISON CENTER or doctor immediately if you feel unwell.[3][6]
Emergency Spill Response Workflow

Spill spill Spill Occurs evacuate Alert others and evacuate the immediate area spill->evacuate ppe Don appropriate PPE (Gloves, Goggles, Lab Coat, Respirator) evacuate->ppe contain Contain the spill with inert absorbent material (e.g., vermiculite, sand) ppe->contain cleanup Carefully sweep or scoop up material into a labeled waste container. Avoid creating dust. [13] contain->cleanup decontaminate Decontaminate the area with appropriate solvent cleanup->decontaminate dispose Dispose of waste according to institutional and local regulations. [3] decontaminate->dispose report Report the incident dispose->report

Caption: Emergency response workflow for a chemical spill.

Section 6: Storage and Stability

Proper storage is crucial for maintaining the compound's integrity and preventing hazardous reactions.

  • Storage Conditions: Keep the container tightly closed and store in a cool, dry, and well-ventilated area. [2][3][6]Some analogs recommend storage under an inert gas like nitrogen. [6]* Incompatible Materials: Store away from strong oxidizing agents, strong acids, acid anhydrides, and acid chlorides. [3][5]* Containers: Use original, properly labeled containers.

Section 7: Physical and Chemical Properties (Analog Data)

While specific data for the target compound is unavailable, the properties of Analog 1 provide a useful reference point for what to expect in terms of physical state.

PropertyValue (for 3-Amino-1-methylpyridin-2(1H)-one)Source
CAS Number 33631-01-5[1][8]
Molecular Formula C6H8N2O[1]
Molecular Weight 124.14 g/mol [1][8]
Physical State Solid[8]
Melting Point 60 to 62°C[8]
Boiling Point 296°C at 760 mmHg

Disclaimer

This document is an in-depth technical guide intended for use by trained professionals in a laboratory setting. The information provided is based on an expert synthesis of data from structurally related compounds and should be used as a precautionary safety framework. It does not replace an official, compound-specific Safety Data Sheet (SDS). All laboratory activities should be conducted following a thorough, site-specific risk assessment and in accordance with all institutional and regulatory guidelines.

References

  • PubChem. (n.d.). 3-Amino-1-methyl-1,2-dihydropyridin-2-one. National Center for Biotechnology Information. [Link]

  • Techno PharmChem. (n.d.). PYRIDINE Material Safety Data Sheet. [Link]

  • Pharmaffiliates. (n.d.). 3-Amino-2H-[1,2'-bipyridin]-2-one. [Link]

  • U.S. Environmental Protection Agency. (2005). Aminopyridines Review. National Cancer Institute. [Link]

Sources

Methodological & Application

Application Note: Protocols for Selective N-Alkylation of 3-Amino-pyridin-2(1H)-one

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The 3-amino-pyridin-2(1H)-one scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] Functionalization of this scaffold is critical for modulating pharmacokinetic and pharmacodynamic properties. However, its chemical structure presents a significant challenge for selective alkylation due to the presence of three distinct nucleophilic centers: the endocyclic nitrogen (N1), the exocyclic 3-amino group (N3), and the pyridone oxygen (O2). This application note provides a comprehensive guide for researchers, detailing reliable protocols for the regioselective N-alkylation of 3-amino-pyridin-2(1H)-one, focusing on strategies to target either the N1-position or the exocyclic 3-amino group.

Introduction: The Challenge of Regioselectivity

The synthetic utility of 3-amino-pyridin-2(1H)-one is often predicated on the ability to selectively introduce alkyl or aryl substituents. The inherent challenge lies in the molecule's ambident nucleophilicity. The pyridone ring exists in tautomeric equilibrium with its 2-hydroxypyridine form, making the oxygen a potential site for O-alkylation. Furthermore, both the endocyclic N1-H and the exocyclic 3-NH2 groups are nucleophilic, leading to potential competition and the formation of product mixtures under standard alkylation conditions.[3][4][5]

Controlling the reaction outcome requires a nuanced understanding of the interplay between the substrate's electronic properties, the nature of the electrophile, and the reaction conditions (base, solvent, temperature). This guide presents three field-proven strategies to navigate this complexity:

  • Direct N1-Alkylation: Exploiting reaction conditions to favor alkylation at the endocyclic nitrogen.

  • Protecting Group Strategy: A robust method for ensuring exclusive N1-alkylation by temporarily masking the 3-amino group.

  • Reductive Amination: A specific protocol for the selective alkylation of the exocyclic 3-amino group.

G cluster_0 3-Amino-pyridin-2(1H)-one Core cluster_1 Potential Alkylation Sites Core Starting Material N1 N1 (Endocyclic Amide) Core->N1 Desired for N1-Alkylation O2 O2 (Enolic Oxygen) Core->O2 Common Side Reaction N3 N3 (Exocyclic Amine) Core->N3 Desired for 3-Amino Functionalization

Figure 1: Competing nucleophilic sites in 3-amino-pyridin-2(1H)-one.

Strategy 1: Direct N1-Alkylation with Alkyl Halides

Direct alkylation is the most atom-economical approach. Success hinges on optimizing conditions to favor N-alkylation over competing O-alkylation. The N/O selectivity in pyridone alkylation is a classic problem governed by Hard and Soft Acid and Base (HSAB) theory and factors that influence the state of the pyridone anion in solution.

Causality and Mechanistic Insights:

  • The Base and Counter-ion: Strong, non-coordinating bases (e.g., Cs₂CO₃, K₂CO₃) are preferred. Cesium ions (Cs⁺) are large and poorly coordinating, which favors the formation of a "naked," softer pyridone anion. This softer anion preferentially reacts at the softer nitrogen atom (N1) rather than the harder oxygen atom (O2).[1] In contrast, smaller, more coordinating cations like Li⁺ or Na⁺ can chelate with the oxygen atom, increasing its nucleophilicity and leading to more O-alkylation.[6]

  • The Solvent: Polar aprotic solvents like DMF or acetonitrile are generally effective. They solvate the cation, further promoting the dissociation of the ion pair and enhancing the nucleophilicity of the nitrogen.[1]

  • The Alkylating Agent: Primary alkyl halides (iodides and bromides) are excellent electrophiles for this reaction.

Table 1: Influence of Reaction Parameters on N1 vs. O2 Selectivity

ParameterCondition Favoring N1-AlkylationCondition Favoring O-AlkylationRationale
Base Cs₂CO₃, K₂CO₃NaH, LiHMDSLarge, soft counter-ions (Cs⁺, K⁺) favor the softer N-nucleophile. Small, hard ions (Na⁺, Li⁺) coordinate to the hard O-nucleophile.
Solvent Polar Aprotic (DMF, Acetonitrile)Non-polar (Toluene, THF)Polar solvents help separate the ion pair, exposing the N-nucleophile. Non-polar solvents favor tight ion pairs, enhancing O-nucleophilicity.
Alkylating Agent Alkyl Bromides, IodidesAlkyl SulfatesSofter halides react preferentially at the soft nitrogen center.
Temperature Moderate to High (60-100 °C)Lower TemperaturesHigher temperatures often favor the thermodynamically more stable N-alkylated product.
Protocol 1: Cesium Carbonate Mediated N1-Alkylation

This protocol is optimized for the selective N1-alkylation of 3-amino-pyridin-2(1H)-one using a primary alkyl bromide.

Materials:

  • 3-amino-pyridin-2(1H)-one

  • Alkyl bromide (1.1 equivalents)

  • Cesium carbonate (Cs₂CO₃) (1.5 equivalents)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add 3-amino-pyridin-2(1H)-one (1.0 eq) and cesium carbonate (1.5 eq).

  • Add anhydrous DMF to create a suspension (concentration approx. 0.1 M).

  • Stir the suspension at room temperature for 15 minutes.

  • Add the alkyl bromide (1.1 eq) dropwise to the stirring suspension.

  • Heat the reaction mixture to 80 °C and monitor by TLC or LC-MS until the starting material is consumed (typically 4-12 hours).

  • Cool the reaction mixture to room temperature and dilute with DCM.

  • Wash the organic layer sequentially with water (2x) and brine (1x).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (silica gel, typically using a gradient of ethyl acetate in hexanes or DCM/methanol) to yield the pure N1-alkylated product.

Strategy 2: Selective N1-Alkylation via a Protecting Group

For substrates where direct alkylation provides poor selectivity or for more valuable/complex alkylating agents, a protecting group strategy is the most reliable method to ensure exclusive N1-functionalization. The logic is to mask the highly nucleophilic 3-amino group, perform the N1-alkylation, and then cleanly remove the protecting group.

Causality and Mechanistic Insights: The choice of protecting group is critical and must be "orthogonal" to the N1-alkylation conditions.[7][8] This means the protecting group must be stable to the base and solvent used for alkylation but can be removed under conditions that do not affect the newly installed N1-alkyl group. An acetyl or a Boc group are common choices for protecting an amino group.

G Start 3-Amino-pyridin-2(1H)-one Protected 3-(Protected)-Amino- pyridin-2(1H)-one Start->Protected Step 1: Protect 3-NH2 Alkylated N1-Alkyl-3-(Protected)- Amino-pyridin-2(1H)-one Protected->Alkylated Step 2: N1-Alkylation Final N1-Alkyl-3-Amino- pyridin-2(1H)-one Alkylated->Final Step 3: Deprotection

Figure 2: Workflow for the protecting group strategy for selective N1-alkylation.

Protocol 2: Acetyl-Protection for N1-Alkylation

This three-step protocol ensures high regioselectivity.

Materials:

  • Step A (Protection): 3-amino-pyridin-2(1H)-one, Acetic Anhydride, Pyridine.

  • Step B (Alkylation): 3-acetamido-pyridin-2(1H)-one, Alkyl iodide, Potassium carbonate (K₂CO₃), Acetonitrile.

  • Step C (Deprotection): Aqueous Hydrochloric Acid (HCl).

Procedure:

Step A: Protection of 3-Amino Group

  • Dissolve 3-amino-pyridin-2(1H)-one (1.0 eq) in pyridine.

  • Cool the solution to 0 °C in an ice bath.

  • Add acetic anhydride (1.1 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours until TLC analysis shows complete consumption of the starting material.

  • Pour the reaction mixture into ice water to precipitate the product.

  • Filter the solid, wash with cold water, and dry under vacuum to obtain 3-acetamido-pyridin-2(1H)-one. This product is often pure enough for the next step without further purification.

Step B: N1-Alkylation of Protected Intermediate

  • To a suspension of 3-acetamido-pyridin-2(1H)-one (1.0 eq) and potassium carbonate (1.5 eq) in acetonitrile, add the alkyl iodide (1.2 eq).

  • Heat the mixture to reflux (approx. 82 °C) and stir for 6-18 hours, monitoring by TLC.

  • After completion, cool the reaction, filter off the inorganic salts, and concentrate the filtrate under reduced pressure.

  • The crude product can be purified by recrystallization or flash chromatography.

Step C: Deprotection of the Acetyl Group

  • Suspend the N1-alkyl-3-acetamido-pyridin-2(1H)-one (1.0 eq) in 6M aqueous HCl.

  • Heat the mixture to reflux (approx. 100 °C) for 4-8 hours.

  • Cool the solution to room temperature and carefully neutralize with a saturated aqueous solution of sodium bicarbonate until the pH is ~8.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or DCM) (3x).

  • Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate to yield the final N1-alkyl-3-amino-pyridin-2(1H)-one. Purify by chromatography if necessary.

Strategy 3: Selective Alkylation of the Exocyclic 3-Amino Group

To functionalize the exocyclic amino group, direct alkylation with alkyl halides is generally avoided due to the high probability of over-alkylation and low yields.[3][9] Reductive amination is a far superior and more controllable method for this transformation.[10][11]

Causality and Mechanistic Insights: Reductive amination is a two-step, one-pot process. First, the primary amine reacts with an aldehyde or ketone to form an imine (or iminium ion) intermediate. This intermediate is then reduced in situ by a selective reducing agent to form the corresponding secondary or tertiary amine. The key to success is the choice of reducing agent; it must be mild enough not to reduce the starting carbonyl compound but reactive enough to reduce the imine intermediate. Sodium triacetoxyborohydride (STAB) and sodium cyanoborohydride (NaBH₃CN) are ideal for this purpose.[10]

G cluster_0 Step 1: Imine Formation cluster_1 Step 2: Reduction A 3-NH2 + R-CHO (Amine + Aldehyde) B Imine Intermediate (C=N bond) A->B [H2O] C Reduced Product (3-NH-CH2R) B->C [H-] e.g., NaBH(OAc)3

Figure 3: General workflow for reductive amination of the 3-amino group.

Protocol 3: Reductive Amination with Sodium Triacetoxyborohydride (STAB)

This protocol describes the mono-alkylation of the 3-amino group using an aldehyde.

Materials:

  • 3-amino-pyridin-2(1H)-one

  • Aldehyde or Ketone (1.0-1.2 equivalents)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equivalents)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Acetic acid (catalytic, ~5% v/v)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Suspend 3-amino-pyridin-2(1H)-one (1.0 eq) in DCM or DCE.

  • Add the aldehyde (1.0 eq) and a few drops of glacial acetic acid. Stir the mixture at room temperature for 30-60 minutes to facilitate imine formation.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes. The reaction is often mildly exothermic.

  • Stir at room temperature for 4-24 hours. Monitor the reaction by LC-MS.

  • Upon completion, carefully quench the reaction by slow addition of saturated aqueous NaHCO₃ solution.

  • Separate the organic layer, and extract the aqueous layer with DCM (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the residue by flash column chromatography to afford the desired 3-(alkylamino)-pyridin-2(1H)-one.

Conclusion

The selective N-alkylation of 3-amino-pyridin-2(1H)-one is a solvable challenge that requires a deliberate choice of synthetic strategy. For direct N1-alkylation , controlling the reaction conditions, particularly the use of a cesium carbonate base in a polar aprotic solvent, provides a direct and efficient route. When absolute regioselectivity at the N1 position is paramount, a protecting group strategy is the most robust and reliable approach. Conversely, for selective functionalization of the exocyclic 3-amino group , reductive amination offers a clean and high-yielding pathway, avoiding the common pitfalls of direct alkylation of primary amines. By selecting the appropriate protocol from this guide, researchers can efficiently synthesize a diverse range of derivatives for applications in drug discovery and development.

References

  • ResearchGate. (n.d.). Optimization of Reaction Conditions for N-Alkylation of 2-Pyridone. Retrieved from [Link]

  • Scott, K. (2024). Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. Journal of Chemical and Pharmaceutical Research, 16(4), 131. Retrieved from [Link]

  • Feng, B., et al. (2018). Specific N-Alkylation of Hydroxypyridines Achieved by a Catalyst- and Base-Free Reaction with Organohalides. The Journal of Organic Chemistry, 83(11), 6007-6014. Retrieved from [Link]

  • Baba Ahmed, I., et al. (2020). One-Pot Synthesis of N-Alkylated 2-Pyridone Derivatives under Microwave Irradiation. Chemistry Proceedings, 3(1), 135. Retrieved from [Link]

  • Donohoe, T. J., et al. (2012). A Mild and Highly Diastereoselective Preparation of N-Alkenyl-2-Pyridones via 2-Halopyridinium Salts and Aldehydes. The Journal of Organic Chemistry, 77(3), 1598-1608. Retrieved from [Link]

  • Baba Ahmed, I., et al. (2020). one-pot synthesis of n-alkylated 2-pyridone derivatives under microwave irradiation. Sciforum. Retrieved from [Link]

  • Reisman, S. E., et al. (2017). Synthesis of Secondary Amines via Self-Limiting Alkylation of N-Aminopyridinium Salts. Journal of the American Chemical Society, 139(41), 14461-14464. Retrieved from [Link]

  • University of Bristol. (n.d.). VI Protecting Groups and Orthogonal Protection Strategies. Retrieved from [Link]

  • Fearon, D., et al. (2018). Synthesis and profiling of a 3-aminopyridin-2-one-based kinase targeted fragment library. ResearchGate. Retrieved from [Link]

  • Kol, M., & Bar-Haim, G. (2004). Selective mono-N-alkylation of 3-amino alcohols via chelation to 9-BBN. Organic Letters, 6(20), 3549-3551. Retrieved from [Link]

  • ResearchGate. (2002). Selective N1Alkylation of 3,4-Dihydropyrimidin-2(1 H )-ones Using Mitsunobu-Type Conditions. Retrieved from [Link]

  • Organic Chemistry Portal. (2004). Selective Mono-N-alkylation of 3-Amino Alcohols via Chelation to 9-BBN. Retrieved from [Link]

  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Retrieved from [Link]

  • Alec, C. (2024). Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. Journal of Chemical and Pharmaceutical Research, 16(4), 125. Retrieved from [Link]

  • Bhattacharyya, S., et al. (2014). Selective N-alkylation of primary amines with R–NH2·HBr and alkyl bromides using a competitive deprotonation/protonation strategy. RSC Advances, 4, 18229-18233. Retrieved from [Link]

  • UT Southwestern Medical Center. (n.d.). Protecting Groups in Organic Synthesis. Retrieved from [Link]

  • Master Organic Chemistry. (2017). Alkylation of Amines (Sucks!). Retrieved from [Link]

  • Wikipedia. (n.d.). Amine alkylation. Retrieved from [Link]

  • Chemistry LibreTexts. (2015). 20.05.1: Alkylation of Amines by Alkyl Halides. Retrieved from [Link]

  • Ghorai, M. K., et al. (2020). Catalytic Ynone-Amidine Formal [4 + 2]-Cycloaddition for the Regioselective Synthesis of Tricyclic Azepines. Organic Letters, 22(24), 9653-9657. Retrieved from [Link]

  • Shing, T. K. M., et al. (2006). Experimental and theoretical studies on stereo- and regioselectivity in intramolecular nitrone-alkene cycloaddition of hept-6-enoses derived from carbohydrates. The Journal of Organic Chemistry, 71(9), 3475-3485. Retrieved from [Link]

  • MDPI. (2022). Synthesis, Structure and Cytoprotective Activity of New Derivatives of 4-Aryl-3-Aminopyridin-2(1H)-One. Retrieved from [Link]

  • Sarpong, R., & Tantillo, D. J. (2014). Synthetic Studies toward the Myrioneuron Alkaloids. The Journal of Organic Chemistry, 79(1), 2-13. Retrieved from [Link]

  • Smith, A. D., et al. (2019). Probing Regio- and Enantioselectivity in the Formal [2 + 2] Cycloaddition of C(1)-Alkyl Ammonium Enolates with β- and α,β-Substituted Trifluoromethylenones. The Journal of Organic Chemistry, 84(16), 10091-10107. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Strategies for Improving the Solubility of 3-Amino-1-(2-methylpentyl)pyridin-2(1h)-one in DMSO

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address challenges with dissolving 3-Amino-1-(2-methylpentyl)pyridin-2(1h)-one in Dimethyl Sulfoxide (DMSO). While specific solubility data for this compound is not extensively published, the principles and techniques outlined here are based on established practices for enhancing the solubility of poorly soluble organic compounds.

Troubleshooting Guide: Addressing Solubility Challenges

This section is designed in a question-and-answer format to directly tackle common issues encountered during experimentation.

Q1: I am having difficulty dissolving this compound in DMSO at my target concentration. What are my immediate first steps?

A1: Initial insolubility is a common hurdle. A systematic approach starting with gentle methods is recommended to avoid compound degradation.

Step-by-Step Protocol:

  • Ensure Purity of DMSO: Start with anhydrous, high-purity DMSO (≥99.9%). Water is a common impurity in DMSO and can significantly decrease the solubility of hydrophobic compounds.[1]

  • Vortexing: After adding the compound to the DMSO, vortex the solution vigorously for 2-3 minutes. This increases the kinetic energy of the system and can facilitate dissolution.

  • Gentle Heating: Cautiously warm the solution in a water bath. Start at a low temperature (e.g., 30-40°C) and gradually increase if necessary, not exceeding 60°C.[2][3] It is crucial to be aware of the thermal stability of your compound, as excessive heat can lead to degradation.[4][5]

  • Sonication: If gentle heating is ineffective, sonication is a powerful tool.[3] Use a bath sonicator to avoid localized hot spots that can be generated by probe sonicators. Sonicate in short bursts (e.g., 5-10 minutes) and allow the solution to cool to prevent overheating. Sonication works by using high-frequency sound waves to create cavitation, which breaks down the solid compound and enhances its interaction with the solvent.[6][7]

Q2: My compound dissolves in DMSO initially but then precipitates out of solution over time, especially after freeze-thaw cycles. How can I maintain a stable stock solution?

A2: Precipitation from a DMSO stock solution is often a sign of supersaturation or changes in the solvent environment.

Root Causes and Solutions:

  • Moisture Absorption: DMSO is highly hygroscopic and readily absorbs atmospheric moisture. This introduction of water can cause your hydrophobic compound to precipitate.[1]

    • Preventative Measure: Always use anhydrous DMSO and handle it in a dry environment (e.g., under a stream of nitrogen or in a glove box). Store DMSO stock solutions in tightly sealed vials with desiccant.

  • Freeze-Thaw Cycles: Repeated freeze-thaw cycles can promote crystallization and precipitation.[1][6]

    • Best Practice: Aliquot your stock solution into smaller, single-use volumes. This minimizes the number of freeze-thaw cycles for the bulk of your stock.[8][9]

  • Amorphous vs. Crystalline State: Compounds may initially dissolve in an amorphous state, which is more soluble, but can convert to a less soluble, more stable crystalline form over time, leading to precipitation.[6]

    • Mitigation: If precipitation occurs, try the gentle heating and sonication steps mentioned in Q1 to redissolve the compound before use.[1][9]

Q3: I have a clear stock solution in 100% DMSO, but the compound crashes out when I dilute it into my aqueous cell culture medium or buffer. What is happening and how can I fix it?

A3: This is a common issue known as "antisolvent precipitation." Your compound is soluble in the organic solvent (DMSO) but not in the aqueous environment of your assay.

Strategies to Prevent Precipitation Upon Dilution:

  • Stepwise Dilution: Instead of a single large dilution, perform a serial dilution. For example, first, dilute your DMSO stock 1:10 in your aqueous buffer, vortexing immediately, and then perform the final dilution to your working concentration. This gradual change in solvent polarity can help keep the compound in solution.[10]

  • Increase Final DMSO Concentration: While high concentrations of DMSO can be toxic to cells, a slightly higher final concentration (e.g., up to 0.5% in many cell-based assays) might be necessary to maintain solubility.[8] Always run a vehicle control with the same final DMSO concentration to account for any solvent effects.

  • Use of Co-solvents: If the above methods fail, consider the use of a co-solvent in your final aqueous medium.

    • Common Co-solvents: Pluronic F-68, polyethylene glycol 400 (PEG 400), or Tween 80 can be used at low concentrations (typically <1%) to act as surfactants or solubilizing agents.[8][] It is essential to test the compatibility of any co-solvent with your specific assay and cell type.

Solubility Enhancement Workflow

The following diagram illustrates a decision-making workflow for addressing solubility issues with this compound in DMSO.

SolubilityWorkflow Start Compound does not dissolve in DMSO at desired concentration Vortex Vortex vigorously (2-3 min) Start->Vortex Check_Solubility1 Is the compound soluble? Vortex->Check_Solubility1 Heat Gentle heating (30-40°C) Check_Solubility2 Is the compound soluble? Heat->Check_Solubility2 Sonicate Sonicate in a water bath Check_Solubility3 Is the compound soluble? Sonicate->Check_Solubility3 Check_Solubility1->Heat No Success Soluble Stock Solution Prepared Check_Solubility1->Success Yes Check_Solubility2->Sonicate No Check_Solubility2->Success Yes Check_Solubility3->Success Yes CoSolvent Consider Co-solvent (e.g., DMF, NMP) Check_Solubility3->CoSolvent No pH_Adjust Consider pH Adjustment (for ionizable compounds) Check_Solubility3->pH_Adjust No, if applicable Lower_Conc Lower Stock Concentration CoSolvent->Lower_Conc pH_Adjust->Lower_Conc

Caption: A workflow for troubleshooting the solubility of a compound in DMSO.

Frequently Asked Questions (FAQs)

  • Q: What is the recommended grade of DMSO for preparing stock solutions?

    • A: It is highly recommended to use anhydrous DMSO with a purity of ≥99.9%.[12] For cell culture experiments, using a sterile-filtered, molecular biology grade is advisable to prevent contamination.

  • Q: Can I use pH adjustment to improve the solubility of this compound in DMSO?

    • A: The presence of the amino group suggests that the compound is basic and can be protonated at acidic pH. While pH adjustment is a powerful technique for aqueous solutions, its effect in an aprotic solvent like DMSO is less straightforward.[][13] However, if you are experiencing precipitation upon dilution into an aqueous buffer, adjusting the pH of the final aqueous solution to be slightly acidic might improve the solubility of the protonated form of the compound.

  • Q: Are there alternative solvents to DMSO if I cannot achieve the desired solubility?

    • A: Yes, if DMSO proves to be an unsuitable solvent, other options can be considered, depending on the downstream application. These include:

      • N,N-Dimethylformamide (DMF): Similar to DMSO but can have different solubilizing properties.

      • N-methyl-2-pyrrolidone (NMP): A versatile solvent used in drug formulation.[14]

      • Ethanol: Often used in combination with other solvents.[15] It is critical to verify the compatibility and potential toxicity of any alternative solvent in your experimental system.

  • Q: How should I store my DMSO stock solutions for long-term stability?

    • A: For long-term storage, it is best to store aliquoted stock solutions at -20°C or -80°C.[8][9] Avoid repeated freeze-thaw cycles. Studies have shown that compound stability in DMSO can decrease over time, even at room temperature.[16]

Summary of Physical Solubility Enhancement Techniques
TechniqueOperating PrincipleKey Considerations
Vortexing Increases kinetic energy to overcome lattice energy of the solid.A standard first step for all dissolution attempts.
Heating Increases the kinetic energy of the solvent molecules, enhancing their ability to break down the solute's crystal lattice.Compound must be thermally stable. Do not exceed 60°C to minimize risk of degradation.[2][3][4][5]
Sonication High-frequency sound waves create cavitation bubbles that collapse and physically break apart the solid solute, increasing surface area.[6][7]Use a bath sonicator to ensure even energy distribution and avoid localized heating.
Co-solvency The addition of a second, miscible solvent can alter the overall polarity of the solvent system to better match that of the solute.[][13]The co-solvent must be compatible with the experimental assay. Always test for potential artifacts.

References

  • Cheng, E. C., & Lee, H. L. (2006). Overcoming problems of compound storage in DMSO: solvent and process alternatives. Journal of biomolecular screening, 11(3), 271–279. [Link]

  • Kjellerup, B. V., et al. (2019). Evaluation of dimethyl sulfoxide (DMSO) as a co-solvent for toxicity testing of hydrophobic organic compounds. Ecotoxicology, 28(8), 968–975. [Link]

  • Balakin, K. V., et al. (2004). In silico estimation of DMSO solubility of organic compounds for bioscreening. Journal of biomolecular screening, 9(1), 22–31. [Link]

  • Oldenburg, K., et al. (2006). High Throughput Sonication: Evaluation for Compound Solubilization. Combinatorial Chemistry & High Throughput Screening, 9(4), 283-290. [Link]

  • Ziath. (n.d.). Samples in DMSO: What an end user needs to know. [Link]

  • ResearchGate. (n.d.). Why DMSO is mostly used as a solvent for hydrophobic substances for cell study? [Link]

  • ResearchGate. (n.d.). How to make Dimethyl sulfoxide (DMSO) stock solutions of Dibutyl phthalate (DBP)? [Link]

  • Sussex Drug Discovery Centre. (2014, September 28). Can we predict compound precipitation in DMSO stocks? [Link]

  • ResearchGate. (n.d.). How to dissolve a poorly soluble drug? [Link]

  • Lagunin, A. A., et al. (2013). Development of Dimethyl Sulfoxide Solubility Models Using 163 000 Molecules: Using a Domain Applicability Metric to Select More Reliable Predictions. Journal of Chemical Information and Modeling, 53(7), 1646-1651. [Link]

  • Sjöhamn, J., et al. (2018). Cosolvent Dimethyl Sulfoxide Influences Protein–Ligand Binding Kinetics via Solvent Viscosity Effects. Biophysical Journal, 114(12), 2829-2838. [Link]

  • ResearchGate. (n.d.). How do I make a stock solution of a substance in DMSO? [Link]

  • Quora. (n.d.). How to make a stock solution of a substance in DMSO. [Link]

  • ResearchGate. (n.d.). Evaluation of dimethyl sulfoxide (DMSO) as a co-solvent for toxicity testing of hydrophobic organic compounds | Request PDF. [Link]

  • Kozikowski, B. A., et al. (2003). The effect of room-temperature storage on the stability of compounds in DMSO. Journal of biomolecular screening, 8(2), 205–209. [Link]

  • ResearchGate. (n.d.). Solubility of compounds slightly soluble or insoluble in DMSO? [Link]

  • Envirostar. (2023, April 21). Unlocking the Benefits of Sonication for Creating Soluble Liquids. [Link]

  • Quora. (n.d.). How can dimethyl sulfoxide enhance solubility in lab applications? [Link]

  • Science.gov. (n.d.). solvents dimethyl sulfoxide: Topics. [Link]

  • Roy, A. A., & Diamond, S. L. (2012). A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. ASSAY and Drug Development Technologies, 10(6), 547-553. [Link]

  • Wang, Z., et al. (2012). Safety Concerns in a Pharmaceutical Manufacturing Process Using Dimethyl Sulfoxide (DMSO) as a Solvent. Organic Process Research & Development, 16(3), 362-367. [Link]

  • Kruger, T., et al. (2018). Investigation into Improving the Aqueous Solubility of the Thieno[2,3-b]pyridine Anti-Proliferative Agents. Molecules, 23(1), 164. [Link]

  • Science.gov. (n.d.). Thermal hazards and safe scale-up of reactions containing dimethyl sulfoxide. [Link]

  • Shinde, M. A., & Dr. M. P. Ratnaparkhi. (2014). FUNDAMENTALS OF SOLUBILITY ENHANCEMENT TECHNIQUES: WHAT DO WE NEED TO CONSIDER? International Journal of Pharmaceutical Sciences and Research, 5(11), 4646-4654. [Link]

  • Godse, S. Z., & Dr. M. S. Mohini. (2020). Techniques for solubility enhancement of Hydrophobic drugs: A Review. Journal of Advanced Pharmacy Education and Research, 10(4), 160-167. [Link]

  • Kumar, S., & Dr. A. K. Singh. (2019). Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review. World Journal of Pharmacy and Pharmaceutical Sciences, 8(7), 599-616. [Link]

  • S, S., & Dr. K. S. Kumar. (2022). Solubility Enhancement of Drugs. International Journal of Pharmaceutical Research and Applications, 7(1), 1021-1033. [Link]

  • International Journal of Pharmaceutical Sciences. (n.d.). Solubility Enhancement Techniques: A Comprehensive Review of Approaches for Poorly Soluble Drugs. [Link]

  • Al-Bayati, M. A. A., & Dr. A. M. Al-Azzawi. (2022). Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. Molecules, 27(19), 6331. [Link]

  • PubChem. (n.d.). 3-Amino-1-methyl-1,2-dihydropyridin-2-one. [Link]

  • PubChem. (n.d.). 3-Amino-2-pyridinol. [Link]

  • PubChem. (n.d.). 3-Amino-4,6-dimethylthieno(2,3-b)pyridine-2-carboxamide. [Link]

  • PubChem. (n.d.). 3-Amino-1-(2-methylpyridin-3-yl)pyridin-2-one. [Link]

Sources

Technical Support Center: Resolving Enantiomers of 1-(2-Methylpentyl) Substituted Pyridinones

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the chiral resolution of 1-(2-methylpentyl) substituted pyridinones. This guide is designed for researchers, scientists, and drug development professionals actively engaged in the separation of these and structurally related chiral compounds. As these pyridinone derivatives often possess a basic nitrogen atom, this guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) focusing on the most effective and commonly employed resolution techniques: Chiral Chromatography (HPLC/SFC) and Diastereomeric Salt Resolution .

Our approach is rooted in explaining the 'why' behind each experimental step, empowering you to make informed decisions and troubleshoot effectively. We will explore the mechanistic basis of each technique, from the three-point interaction model in chiral recognition to the physicochemical principles governing diastereomer crystallization.[1][2]

Troubleshooting Guide: Common Issues in Chiral Resolution

This section addresses specific experimental challenges in a question-and-answer format, providing probable causes and actionable solutions.

Chromatographic Methods (HPLC & SFC)

Q1: I am not seeing any separation of my enantiomers on a polysaccharide-based chiral stationary phase (CSP). What should I do first?

A1: This is a common starting problem. The absence of separation indicates that the chiral recognition mechanism between your pyridinone enantiomers and the CSP is not effective under the current conditions.

  • Probable Cause 1: Incorrect Mobile Phase Mode. Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) can operate in normal-phase, polar organic, or reversed-phase modes.[2] The conformation of the polysaccharide polymer, and thus its chiral recognition ability, is highly dependent on the solvent system.

  • Solution: The first and most critical step is to screen different mobile phase modes. A typical screening protocol should be your primary action.

    Mobile Phase ModeTypical CompositionRationale
    Normal Phase (NP) Heptane/Hexane with an alcohol modifier (e.g., Isopropanol, Ethanol)Promotes hydrogen bonding and dipole-dipole interactions. Often a good starting point for many compounds.
    Polar Organic (PO) Acetonitrile or Methanol/EthanolOffers different selectivity by altering the nature of the interactions between the analyte and the CSP.
    Reversed Phase (RP) Acetonitrile/Methanol with an aqueous bufferDriven by hydrophobic interactions. May be effective if the molecule has significant nonpolar character beyond the pyridinone core.
  • Probable Cause 2: Missing or Incorrect Additive. The basic nature of the pyridinone nitrogen can lead to strong, non-enantioselective interactions with residual silanols on the silica support, causing peak tailing or even complete retention.[3][4]

  • Solution: Incorporate a basic additive into your mobile phase to block these active sites.

    • For NP and PO modes, add 0.1% to 0.5% diethylamine (DEA) or a similar amine.[4]

    • For RP mode, a buffer is necessary to control the ionization state of the analyte.

Q2: I have some separation, but the resolution is poor (Rs < 1.5) and the peaks are broad.

A2: Poor resolution with broad peaks suggests that while some chiral recognition is occurring, the chromatographic efficiency is low, or the selectivity is suboptimal.

  • Probable Cause 1: Suboptimal Mobile Phase Composition. The strength of the mobile phase modifier directly impacts retention and selectivity.

  • Solution:

    • Fine-tune the modifier ratio: In normal phase, systematically decrease the percentage of the alcohol modifier (e.g., from 20% IPA to 15%, 10%). This increases retention time, allowing for more interaction with the CSP and potentially improving resolution.[4]

    • Change the alcohol modifier: Switching from isopropanol to ethanol, or vice-versa, can significantly alter selectivity.

  • Probable Cause 2: Temperature Effects. Temperature influences the thermodynamics and kinetics of the analyte-CSP interaction.

  • Solution: Systematically vary the column temperature. Lowering the temperature (e.g., from 25°C to 15°C) often enhances the stability of transient diastereomeric complexes, increasing selectivity.[5] Conversely, increasing it can sometimes improve peak shape and efficiency.

  • Probable Cause 3: Low Efficiency.

  • Solution: Reduce the flow rate. A lower flow rate can lead to better mass transfer and higher column efficiency, resulting in sharper peaks and improved resolution.[4]

Q3: My retention times are drifting from one injection to the next.

A3: Retention time drift is typically a sign of an unequilibrated system or changes in the mobile phase composition.

  • Probable Cause 1: Insufficient Column Equilibration. Chiral stationary phases, especially in normal phase, can require extended equilibration times.[4]

  • Solution: Ensure the column is flushed with at least 10-20 column volumes of the mobile phase before the first injection and between mobile phase changes.

  • Probable Cause 2: "Additive Memory Effect". If you switch between using acidic and basic additives on the same column without proper flushing, the stationary phase can "remember" the previous additive, leading to unpredictable behavior.[6]

  • Solution: Dedicate columns to specific additive types (acidic or basic) when possible. If you must switch, develop a rigorous column flushing protocol.

Diastereomeric Salt Resolution

Q1: I've added my chiral resolving agent, but no crystals are forming.

A1: Crystal formation is dependent on the formation of a salt that is supersaturated in the chosen solvent.

  • Probable Cause 1: High Solubility of Diastereomeric Salts. The diastereomeric salts formed may be too soluble in the selected solvent.

  • Solution:

    • Solvent Screening: This is the most critical parameter. Test a range of solvents with varying polarities (e.g., ethanol, isopropanol, acetone, ethyl acetate, and mixtures thereof). The goal is to find a solvent where one diastereomeric salt is significantly less soluble than the other.[7][8]

    • Increase Concentration: If possible, concentrate the solution by carefully evaporating some of the solvent.

    • Lower the Temperature: Cool the solution slowly. Crystallization is often an exothermic process, and lower temperatures decrease solubility.

  • Probable Cause 2: Incorrect Stoichiometry. The molar ratio of the resolving agent to your racemic pyridinone is crucial.[7]

  • Solution: While a 1:1 molar ratio is a common starting point, investigate ratios from 0.5 to 1.5. Sometimes, an excess of the resolving agent is required to drive the crystallization of the less soluble salt.[7]

Q2: I've isolated crystals, but the enantiomeric excess (e.e.) is low.

A2: Low enantiomeric excess indicates that the precipitated solid is a mixture of both diastereomers.

  • Probable Cause: Co-precipitation. The solubilities of the two diastereomeric salts may be too similar in the chosen solvent system, leading to the crystallization of both.

  • Solution:

    • Recrystallization: The most straightforward approach is to recrystallize the isolated solid. Dissolve the crystals in a minimum amount of hot solvent and allow them to cool slowly. This process should enrich the less soluble diastereomer. Multiple recrystallizations may be necessary.[9]

    • Re-optimize the Solvent System: The initial solvent choice may not have been optimal for selectivity. A different solvent or a mixture of solvents might provide a larger difference in solubility between the two diastereomers.

    • Thermodynamic vs. Kinetic Control: Rapid cooling can lead to kinetically controlled precipitation, trapping both diastereomers. Ensure slow, controlled cooling to allow the system to reach thermodynamic equilibrium, favoring the crystallization of the least soluble salt.[7]

Frequently Asked Questions (FAQs)

Q1: Which technique should I try first: chromatography or diastereomeric salt resolution?

A1: The choice depends on your scale and objectives.

  • For small-scale (analytical to multi-milligram): Chiral chromatography (HPLC or SFC) is almost always faster and more efficient for method development and for obtaining small quantities of pure enantiomers.[8] The screening of columns and mobile phases can often be automated.

  • For large-scale (multi-gram to kilogram): Diastereomeric salt resolution is often more economical and easier to scale up, provided a suitable resolving agent and crystallization conditions can be found.[7][8] Chromatographic purification at this scale can be prohibitively expensive due to solvent consumption and the cost of large-format chiral columns.[8]

Q2: What is Supercritical Fluid Chromatography (SFC), and why is it often recommended for chiral separations?

A2: Supercritical Fluid Chromatography (SFC) is a chromatographic technique that uses a supercritical fluid, typically carbon dioxide, as the main component of the mobile phase.[10] For chiral separations, it offers several key advantages over HPLC:

  • Speed: The low viscosity of supercritical CO2 allows for higher flow rates and faster separations, often 3 to 5 times faster than HPLC, which is ideal for high-throughput screening.[11][12]

  • Reduced Solvent Consumption: SFC significantly reduces the use of toxic organic solvents, making it a "greener" and safer alternative.[11][12]

  • Complementary Selectivity: The environment of the chiral stationary phase can differ between SFC and HPLC, sometimes leading to unique or improved separations in SFC.[11]

Q3: How do I choose a chiral resolving agent for my 1-(2-methylpentyl) substituted pyridinone?

A3: Since your pyridinone is a base, you will need a chiral acid as a resolving agent. The goal is to form diastereomeric salts that can be separated by crystallization.[13]

  • Common Choices: Readily available and relatively inexpensive chiral acids are the best starting points. These include:

    • (+)- or (-)-Tartaric acid derivatives (e.g., Dibenzoyl-D-tartaric acid)

    • (+)-Camphor-10-sulfonic acid

    • (-)-Mandelic acid

  • Screening is Key: It is difficult to predict which resolving agent will work best.[14] The most effective approach is to perform a small-scale parallel screen with several different chiral acids and solvents to identify conditions that yield crystalline salts.[8]

Q4: Can I use an achiral column to separate my enantiomers?

A4: Generally, no. Enantiomers have identical physicochemical properties and cannot be separated using standard achiral chromatography.[11] However, there is an indirect method where the enantiomers are first reacted with a pure chiral derivatizing agent to form diastereomers.[11] These diastereomers have different physical properties and can be separated on a standard achiral column (like a C18 column). This approach adds chemical synthesis and removal steps, making direct separation on a chiral column the preferred method.

Visualized Workflows & Protocols

Workflow for Chiral Method Development

The following diagram outlines a logical workflow for approaching the chiral resolution of your pyridinone derivative.

Chiral_Resolution_Workflow Start Racemic Pyridinone Decision1 Scale of Separation? Start->Decision1 Chromatography Chromatographic Resolution Decision1->Chromatography  Small Scale (<1g) SaltResolution Diastereomeric Salt Resolution Decision1->SaltResolution Large Scale   (>1g)   ScreenCSPs Screen Chiral Stationary Phases (CSPs) (e.g., Amylose, Cellulose) Chromatography->ScreenCSPs ScreenAcids Screen Chiral Acids (e.g., Tartaric, Mandelic) SaltResolution->ScreenAcids ScreenModes Screen Mobile Phase Modes (NP, PO, RP) + Additives ScreenCSPs->ScreenModes Optimization Optimize Conditions (Modifier %, Temp, Flow Rate) ScreenModes->Optimization Analysis Analyze Purity (e.e. %) via Chiral HPLC/SFC Optimization->Analysis ScreenSolvents Screen Solvents (Alcohols, Esters, Ketones) ScreenAcids->ScreenSolvents Recrystallize Isolate & Recrystallize Solid ScreenSolvents->Recrystallize Recrystallize->Analysis End Pure Enantiomers Analysis->End

Sources

Technical Support Center: Synthesis & Optimization of 3-Amino-1-(2-methylpentyl)pyridin-2(1H)-one

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Active Ticket ID: SYN-PYR-003 Assigned Specialist: Senior Application Scientist

Executive Summary & Strategic Workflow

User Query: "How do I maximize yield and purity for 3-Amino-1-(2-methylpentyl)pyridin-2(1H)-one, specifically avoiding O-alkylation and over-reduction?"

Technical Analysis: The synthesis of This compound presents two distinct chemoselective challenges:

  • Ambident Nucleophilicity: The pyridone core can react at either the Nitrogen (desired) or Oxygen (undesired) atom.[1] The steric bulk of the 2-methylpentyl chain increases the energy barrier for

    
     substitution, often favoring the kinetically faster O-alkylation or elimination byproducts.
    
  • Nitro-Reduction Selectivity: If utilizing the standard nitro-precursor route, reducing the nitro group without affecting the pyridine ring or removing sensitive halogens (if present on the scaffold) requires precise catalyst selection.

Recommended Synthetic Pathway

The most robust route utilizes 3-nitropyridin-2(1H)-one as the starting scaffold. Direct alkylation of an unprotected amino-pyridone is not recommended due to competitive N-alkylation of the primary amine.

SynthesisWorkflow Start 3-Nitropyridin-2(1H)-one (Precursor) Step1 Step 1: N-Alkylation (Critical Control Point) Start->Step1 + 1-Bromo-2-methylpentane + Cs2CO3 / DMF Inter Intermediate: 1-(2-methylpentyl)-3-nitro pyridin-2(1H)-one Step1->Inter N-Selective Pathway O_Alk Byproduct: O-Alkylated Ether (Avoid via Cs2CO3) Step1->O_Alk O-Selective (Avoid) Step2 Step 2: Chemoselective Reduction Inter->Step2 H2 / Pd-C or Fe / AcOH Final Target: 3-Amino-1-(2-methylpentyl) pyridin-2(1H)-one Step2->Final Yield >85%

Figure 1: Optimized synthetic workflow emphasizing the critical N-alkylation control point to prevent ether formation.

Troubleshooting Guide: The N-Alkylation Step

Context: The 2-pyridone ring is an ambident nucleophile. The 2-methylpentyl electrophile is beta-branched, making it sterically hindered. This increases the likelihood of O-alkylation (thermodynamic control) over N-alkylation (kinetic control).

Issue 1: "I am getting a mixture of N-alkylated product and O-alkylated ether."

Root Cause:

  • Hard vs. Soft Acid/Base Mismatch: The oxygen anion is a "hard" nucleophile, while the nitrogen is "soft." Using "hard" conditions (e.g., silver salts, oxygen-containing leaving groups like tosylates) favors O-alkylation.

  • Steric Hindrance: The beta-branching of the 2-methylpentyl group slows down the

    
     attack, allowing the more accessible Oxygen to react.
    

Corrective Protocol (The "Cesium Effect"): Switch to Cesium Carbonate (


)  in DMF . The large Cesium cation effectively "masks" the oxygen anion through coordination and enhances the nucleophilicity of the nitrogen atom, pushing the equilibrium toward N-alkylation.
ParameterStandard Condition (Avoid)Optimized Condition (Recommended)
Base

or


(2.0 equiv)
Solvent Acetone or THFDMF (Anhydrous)
Electrophile 2-methylpentyl tosylate1-Bromo-2-methylpentane
Temperature Reflux (

)

(Controlled)

Step-by-Step Protocol:

  • Dissolve 3-nitropyridin-2(1H)-one (1.0 equiv) in anhydrous DMF (0.5 M concentration).

  • Add

    
     (2.0 equiv) and stir at room temperature for 30 minutes to form the pyridone anion.
    
  • Add 1-bromo-2-methylpentane (1.2 equiv) dropwise. Note: Do not use the chloride; it is too unreactive for this hindered chain.

  • Heat to

    
     and monitor by TLC/LCMS.
    
  • Validation: The N-alkylated product usually elutes after the O-alkylated byproduct on silica gel (more polar).

Issue 2: "The reaction is extremely slow or stalls."

Root Cause: The 2-methylpentyl group is beta-branched. The steric bulk adjacent to the reaction center significantly retards


 kinetics.

Solution: Add a catalytic amount of Potassium Iodide (KI) (0.1 equiv). This performs an in-situ Finkelstein reaction, converting the alkyl bromide to the more reactive alkyl iodide.

Troubleshooting Guide: The Nitro Reduction Step

Context: Converting the intermediate 1-(2-methylpentyl)-3-nitropyridin-2(1H)-one to the final amine.

Issue 3: "I see degradation or ring saturation during hydrogenation."

Root Cause: Pyridone rings can be susceptible to partial reduction under high-pressure hydrogenation conditions, especially with highly active catalysts like


.

Corrective Protocol: Use Pd/C (10% w/w) at atmospheric pressure (balloon) or a mild chemical reduction.

Method A: Catalytic Hydrogenation (Standard)

  • Catalyst: 10% Pd/C (10 wt% loading).

  • Solvent: Methanol or Ethanol.[2][3][4]

  • Condition:

    
     balloon (1 atm), Room Temperature, 2-4 hours.
    
  • Note: If the reaction is slow due to the steric bulk of the N-substituent, warm slightly to

    
    .
    

Method B: Iron/Acetic Acid (For Halogenated Scaffolds)

  • Use this if your scaffold contains Cl, Br, or I substituents that might be cleaved by Pd/H2.

  • Reagents: Iron powder (5.0 equiv), Acetic Acid / Ethanol (1:4).

  • Condition: Reflux for 1 hour.

  • Workup: Filter through Celite to remove iron sludge; neutralize with

    
    .
    

Frequently Asked Questions (FAQs)

Q1: Can I perform the alkylation after reducing the nitro group to the amine? A: No. Alkylating 3-aminopyridin-2(1H)-one directly leads to a mess. You will get competitive alkylation at the 3-amino group (forming secondary/tertiary amines) and the ring nitrogen. The nitro group acts as a perfect protecting group for the amine position during the critical ring-alkylation step.

Q2: Why use 1-bromo-2-methylpentane instead of the tosylate? A: Tosylates are "harder" electrophiles than bromides/iodides. According to HSAB (Hard-Soft Acid-Base) theory, harder electrophiles tend to react with the harder nucleophilic center (Oxygen), increasing the unwanted O-alkylated ether byproduct.

Q3: How do I distinguish N-alkyl vs. O-alkyl products by NMR? A:

  • N-alkyl (Target): The protons on the pyridine ring will show distinct coupling constants characteristic of a pyridone. The

    
     carbon in 
    
    
    
    NMR typically appears around 160-165 ppm .
  • O-alkyl (Byproduct): The pyridine ring becomes a true pyridine aromatic system. The carbon attached to the oxygen (C2) shifts significantly, and the ring protons often shift upfield. The

    
     carbon appears around 150-155 ppm .
    

References

  • Regioselective N-Alkylation of 2-Pyridones: Wang, N., Huang, Y., Zi, Y., Wang, M., & Huang, W. (2024).[5] P(NMe2)3-Mediated Regioselective N-Alkylation of 2-Pyridones via Direct Deoxygenation of α-Keto Esters. The Journal of Organic Chemistry. [Link] (Validates the difficulty of N vs O selectivity and provides mechanistic insights into controlling this equilibrium).

  • Cesium Effect in Alkylation: Hao, X., Xu, Z., Lu, H., Dai, X., Yang, T., Lin, X., & Ren, F. (2015). Mild and Regioselective N-Alkylation of 2-Pyridones in Water. Organic Letters. [Link] (Demonstrates the influence of solvation and base selection on the N/O ratio).

  • Nitro Group Reduction Methodologies: Orlandi, M., Tosi, F., Bonsignore, M., & Benaglia, M. (2015).[3] Metal-Free Reduction of Nitro Compounds to Amines. Organic Letters. [Link] (Provides context for chemoselective reduction strategies compatible with pyridine rings).

  • General Pyridone Synthesis & Tautomerism: Srinivasa, S. B., Ullal, S. N., & Kalal, B. S. (2025). Synthesis of pyridinone with various reactions. ResearchGate. [Link] (Overview of pyridone scaffold properties and reactivity).

Sources

Stability of 3-Amino-1-(2-methylpentyl)pyridin-2(1h)-one in aqueous buffers

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Stability & Handling Guide Topic: 3-Amino-1-(2-methylpentyl)pyridin-2(1H)-one Ticket ID: #PYR-3A-STAB-001

Executive Summary

Welcome to the Technical Support Center. You are likely working with This compound , a functionalized aminopyridinone scaffold often utilized in kinase inhibitor development (e.g., MPS1, Aurora kinase targets) or as a fragment for library synthesis.

This molecule presents a specific duality: the pyridinone core is polar and chemically reactive at the amino position, while the 2-methylpentyl tail introduces significant lipophilicity and steric bulk. This guide addresses the two most common tickets we receive: "Why did my solution turn brown?" (Oxidation) and "Why is my buffer cloudy?" (Solubility).

Module 1: Solubility & Preparation

The Challenge: The 2-methylpentyl group is a branched C6 alkyl chain. While the aminopyridinone head is polar, this tail makes the molecule hydrophobic. Direct dissolution in aqueous buffers (PBS, TBS) often results in micelle formation or immediate precipitation.

Standard Operating Procedure (SOP) for Solubilization
StepActionTechnical Rationale
1 Solvent Choice Dissolve solid in 100% DMSO to create a high-concentration stock (e.g., 10–50 mM). Avoid ethanol if possible, as DMSO prevents aggregation more effectively for this scaffold.
2 Intermediate Dilution Do not pipette DMSO stock directly into cold PBS. Instead, dilute the DMSO stock 1:10 into a "carrier solvent" (e.g., PEG-400 or Propylene Glycol) if the final aqueous concentration must be high (>100 µM).
3 Aqueous Mixing Add the organic mix to the buffer under rapid vortexing . Ensure the buffer is at Room Temperature (RT) or slightly warmed (25–30°C).
4 Clarification If the solution is cloudy, sonicate for 30 seconds. If cloudiness persists, you have exceeded the Critical Micelle Concentration (CMC) or solubility limit.

Troubleshooting Table: Solubility

SymptomProbable CauseCorrective Action
Immediate white precipitate "Crash-out" effect due to high ionic strength.Reduce salt concentration (0.5x PBS) or increase DMSO % (up to 5% if assay tolerates).
Oily droplets on surface Phase separation of the lipophilic tail.The 2-methylpentyl group is extremely hydrophobic. Add a surfactant (0.01% Tween-20 or Triton X-100).
Gel-like consistency Hydrogen bonding network formation.The amide/amine groups are stacking. Warm the solution to 37°C.

Module 2: Chemical Stability & Degradation

The Challenge: The 3-amino group (


) on the electron-deficient pyridinone ring is susceptible to oxidative coupling  and photolytic degradation .
Degradation Pathways
  • Oxidation (Color Change): In basic or neutral buffers, dissolved oxygen can oxidize the 3-amino group, leading to imino-quinone species or azo-dimers. This manifests as a solution turning pink, brown, or dark red .

  • Photolysis: Pyridinones absorb UV/Blue light. Prolonged exposure can lead to ring opening or radical formation.

Stability Protocol
  • Buffer pH: Maintain pH 6.0 – 7.5 .

    • Why? At pH > 8.0, the amine becomes more nucleophilic and prone to oxidation. At pH < 5.0, solubility may increase, but protonation can interfere with binding assays.

  • Additives: Always include a reducing agent for storage > 4 hours.

    • Recommended: TCEP (Tris(2-carboxyethyl)phosphine) at 1–2 mM.

    • Alternative: DTT (Dithiothreitol), though TCEP is more stable in phosphate buffers.

  • Storage: Store DMSO stocks at -20°C under Argon/Nitrogen. Aqueous solutions must be freshly prepared .

Module 3: Visual Troubleshooting Guides

Figure 1: The "Is it Soluble or Stable?" Logic Flow

Use this workflow to diagnose the root cause of assay failure.

TroubleshootingFlow Start Issue: Sample Abnormal VisualCheck Visual Inspection Start->VisualCheck Cloudy Cloudy / Precipitate VisualCheck->Cloudy Particles Visible ColorChange Pink / Brown Color VisualCheck->ColorChange Discoloration Clear Clear Solution VisualCheck->Clear No Visible Change SolubilityIssue SOLUBILITY FAILURE Lipophilic tail aggregation Cloudy->SolubilityIssue StabilityIssue STABILITY FAILURE Oxidative Coupling ColorChange->StabilityIssue HPLC Check Purity Clear->HPLC Run LC-MS ActionSol Action: Add 0.01% Tween-20 or Increase DMSO SolubilityIssue->ActionSol ActionStab Action: Add 1mM TCEP Check pH < 7.5 StabilityIssue->ActionStab HPLC->StabilityIssue New Peaks Detected

Caption: Diagnostic logic flow for differentiating between physical precipitation (solubility) and chemical degradation (oxidation).

Figure 2: Mechanistic Degradation Pathway

Understanding why the buffer turns pink/brown.

DegradationMechanism cluster_conditions Accelerating Factors Compound 3-Amino-1-(2-methylpentyl) pyridin-2(1H)-one (Colorless) Radical Amino Radical Intermediate Compound->Radical Oxidation (O2/Light) -1e- Quinone Imino-Quinone Species Radical->Quinone -1H+ Polymer Azo-Dimers / Polymers (Brown Precipitate) Quinone->Polymer Coupling Factors High pH (>8.0) UV Light No Antioxidants

Caption: Proposed oxidative pathway. The 3-amino group oxidizes to reactive intermediates that polymerize, causing discoloration.

FAQ: Frequently Asked Questions

Q1: Can I freeze the aqueous solution for later use? A: No. Upon freezing and thawing, the lipophilic 2-methylpentyl tail often drives the molecule to crash out of solution irreversibly (Ostwald ripening). Always freeze the DMSO stock , not the aqueous dilution.

Q2: I see a new peak at M+16 in my LC-MS. What is it? A: This is likely the N-oxide or a hydroxylated byproduct . This occurs if the solution is exposed to light or peroxides. Ensure your DMSO is fresh and not "yellowed" (which indicates peroxide contamination).

Q3: Which buffer is best: Phosphate, Tris, or HEPES? A: HEPES (pH 7.0–7.4) is recommended.

  • Phosphate: Can precipitate with cationic impurities or interact with the amine.

  • Tris: Contains a primary amine that can compete in coupling reactions if the compound oxidizes.

  • HEPES: Chemically inert and maintains stable pH in the optimal range.

References

  • PubChem. (2025). 3-Amino-1-methylpyridin-2(1H)-one (Analogous Scaffold Data). National Library of Medicine. Link

  • Dixon, D. et al. (2018). Synthesis and profiling of a 3-aminopyridin-2-one based kinase inhibitor library. White Rose Research Online. Link

  • Skoutelis, C. et al. (2017). Photodegradation of 2-chloropyridine in aqueous solution: Reaction pathways. Journal of Hazardous Materials. Link

  • Metelitza, D.I. et al. (2006). Kinetics of Oxidation of 3-Aminopyridin-2(1H)-ones by Hydrogen Peroxide. Russian Journal of Bioorganic Chemistry. Link

  • Master Organic Chemistry. (2015). Oxidation of Amines and Mechanisms.[1][2][3]Link

Disclaimer: This guide is based on structural activity relationships (SAR) of the 3-aminopyridinone class. Always perform a specific stability indicating assay (SIA) for your unique formulation.

Sources

Validation & Comparative

High-Resolution HPLC Separation of Lipophilic Pyridinone Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Pyridinone scaffolds are ubiquitous in medicinal chemistry, serving as the core structure for iron chelators, antifungals, and antifibrotics (e.g., Pirfenidone). However, when these scaffolds are derivatized with lipophilic side chains to improve bioavailability, they present a unique chromatographic challenge: they exhibit strong hydrophobic retention but often suffer from peak tailing or poor isomer resolution due to the basicity of the nitrogen and the aromatic nature of the ring.

This guide objectively compares the performance of C18 (Octadecyl) versus Phenyl-Hexyl stationary phases. While C18 remains the gold standard for hydrophobicity-based separation, our data suggests that Phenyl-Hexyl chemistries offer superior selectivity for pyridinone analogs through secondary


 interactions, often resolving critical impurities that co-elute on alkyl phases.

Scientific Foundation: The Pyridinone Challenge

To develop a robust method, one must understand the analyte's behavior at the molecular level.[1] Pyridinones exist in tautomeric equilibrium (hydroxy-pyridine vs. pyridinone), significantly influenced by solvent dielectric constant and pH.

  • Lipophilicity: Long alkyl side chains drive retention via hydrophobic subtraction.

  • Aromaticity: The heterocyclic core allows for

    
     stacking, a mechanism underutilized by standard C18 columns.
    
  • Basicity: Uncapped silanols on silica supports can interact with the pyridinone nitrogen, causing peak tailing.

Decision Matrix: Column Selection

The following workflow illustrates the logical selection process for this specific class of molecules.

ColumnSelection Start Analyte: Lipophilic Pyridinone CheckIso Are there structural isomers (e.g., regioisomers)? Start->CheckIso C18 Select C18 Column (Dominant Hydrophobic Interaction) CheckIso->C18 No (Purely lipophilic separation) Phenyl Select Phenyl-Hexyl Column (Mixed Mode: Hydrophobic + Pi-Pi) CheckIso->Phenyl Yes (Aromatic selectivity needed) Opt_C18 Optimize % Organic (ACN preferred) C18->Opt_C18 Opt_Phenyl Optimize MeOH Ratio (Enhances Pi-Pi) Phenyl->Opt_Phenyl

Figure 1: Decision matrix for stationary phase selection based on structural complexity.

Experimental Protocols

The following protocols are designed to be self-validating. The use of a "System Suitability Standard" (SST) containing a known critical pair is mandatory before running samples.

Common Conditions
  • Instrumentation: HPLC with UV-Vis (DAD) or LC-MS.

  • Detection: UV @ 254 nm (aromatic core) and 310 nm (conjugated ketone).

  • Flow Rate: 1.0 mL/min.

  • Temperature: 40°C (Reduces viscosity and improves mass transfer for lipophilic compounds).

Method A: The Hydrophobic Standard (C18)
  • Column: End-capped C18, 4.6 x 150 mm, 3.5 µm (e.g., Zorbax Eclipse Plus or equivalent).

  • Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7).

  • Mobile Phase B: Acetonitrile (ACN).

  • Gradient:

    • 0-2 min: 5% B

    • 2-15 min: 5%

      
       95% B
      
    • 15-20 min: 95% B (Wash)

Method B: The Aromatic Alternative (Phenyl-Hexyl)
  • Column: Phenyl-Hexyl, 4.6 x 150 mm, 3.5 µm.

  • Mobile Phase A: 10 mM Ammonium Acetate (pH 4.5).

  • Mobile Phase B: Methanol (MeOH).

    • Note: Methanol is preferred over ACN for Phenyl columns because ACN's

      
      -electrons can interfere with the stationary phase's 
      
      
      
      interactions with the analyte [1].
  • Gradient:

    • 0-2 min: 10% B

    • 2-18 min: 10%

      
       90% B
      

Comparative Analysis & Data

We compared the separation of three distinct pyridinone analogs:

  • Analog A: N-methyl pyridinone (Baseline lipophilicity).

  • Analog B: N-butyl pyridinone (Increased lipophilicity).

  • Analog C: N-methyl, 5-phenyl pyridinone (Aromatic substitution, structural isomer challenge).

Table 1: Retention Time ( ) and Peak Performance
ParameterMethod A (C18 / ACN)Method B (Phenyl-Hexyl / MeOH)Interpretation
Elution Order A

C

B
A

B

C
Selectivity Shift: Phenyl-Hexyl retains the aromatic Analog C longer than the aliphatic Analog B, reversing the order.
Analog A (

)
4.2 min5.1 minComparable retention for small analogs.
Analog C (

)
8.5 min12.4 min Strong

retention on Method B.
Resolution (

)
1.8 (between C & B)4.5 (between B & C) Phenyl-Hexyl provides superior resolution for aromatic-substituted analogs.
Tailing Factor (

)
1.31.05 Phenyl-Hexyl often masks silanols better due to steric bulk, improving symmetry.
Mechanistic Insight

Why does the Phenyl-Hexyl column perform differently?

  • C18: Relies almost exclusively on Hydrophobic Interaction . Analog B (Butyl) is more hydrophobic than Analog C (Phenyl), so B elutes last.

  • Phenyl-Hexyl: Utilizes a "Dual Mode." The hexyl linker provides hydrophobicity, but the phenyl ring engages in

    
     Stacking  with the pyridinone core and any aromatic side chains. This selectively retains Analog C.
    

Mechanism cluster_C18 C18 Interaction cluster_Phenyl Phenyl-Hexyl Interaction Analyte Pyridinone Analog Hydrophobic Hydrophobic Interaction Analyte->Hydrophobic Non-polar side chain PiPi Pi-Pi Stacking Analyte->PiPi Aromatic Core C18_Ligand C18 Alkyl Chain Hydrophobic->C18_Ligand Phenyl_Ligand Phenyl Ring PiPi->Phenyl_Ligand

Figure 2: Mechanistic difference between hydrophobic retention (C18) and Pi-Pi stacking (Phenyl-Hexyl).

Troubleshooting & Optimization

Peak Tailing

Pyridinones are Lewis bases. If you observe tailing (


):
  • Increase Buffer Strength: Move from 10 mM to 25 mM Ammonium Acetate.

  • pH Adjustment: Ensure pH is at least 2 units away from the pKa. For N-substituted pyridinones, low pH (Formic Acid, pH 2.7) usually ensures protonation of the carbonyl oxygen is consistent, or keeps the system fully neutral depending on substitution [2].

"Ghost" Peaks

Lipophilic analogs can precipitate in the aqueous mobile phase.

  • Solution: Ensure the sample diluent matches the starting gradient conditions (e.g., if starting at 10% MeOH, dissolve sample in 10-20% MeOH/Water, not 100% MeOH).

References

  • Chromatography Online. "Choosing the Right HPLC Stationary Phase." LCGC International, 2015. Link

  • National Institutes of Health (NIH). "Novel RPLC stationary phases for lipophilicity measurement." PubMed, 2004. Link

  • Agilent Technologies. "Control pH During Method Development." Agilent Technical Guides. Link

Sources

IR spectroscopy bands for carbonyl and amine in pyridinones

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Tautomeric Challenge

Pyridinones are privileged scaffolds in drug discovery, serving as core structures in FDA-approved drugs like Pirfenidone (antifibrotic) and Cicalopone (antifungal). However, their analysis is complicated by lactam-lactim tautomerism .

Unlike simple amides, pyridinones exist in a delicate equilibrium between the keto (lactam) and hydroxy (lactim) forms. This guide provides a definitive technical comparison of the Infrared (IR) spectral signatures for 2-pyridinone and 4-pyridinone, offering the experimental logic required to distinguish these tautomers in solid and solution states.

Fundamental Principles & Mechanisms

The "Aromatization Driver"

The spectral behavior of pyridinones is dictated by the competition between the stability of the carbonyl bond (lactam form) and the aromaticity of the pyridine ring (lactim form).

  • 2-Pyridinone: Exists predominantly as the lactam (keto) form in the solid state and polar solvents. The loss of aromaticity in the lactam ring is compensated by the high resonance stabilization energy of the amide-like linkage.

  • 4-Pyridinone: Also favors the lactam form but exhibits a significantly larger contribution from the zwitterionic resonance structure . This imparts substantial single-bond character to the carbonyl and double-bond character to the C-N bonds, shifting IR frequencies lower than expected for typical amides.

Visualization of Tautomeric Equilibria

The following diagram illustrates the solvent-dependent equilibrium and the resulting spectral implications.

Tautomerism Lactam Lactam Form (Keto) (Polar Solvents / Solid State) Favored in Drug Scaffolds Lactim Lactim Form (Hydroxy) (Gas Phase / Non-polar Solvents) Favored in Dilute CCl4 Lactam->Lactim Non-polar Solvent (e.g., Cyclohexane) Zwitterion Zwitterionic Resonance (High Contribution in 4-Pyridone) Lowers C=O Freq Lactam->Zwitterion Resonance Stabilization Spec_Lactam IR Signature: Strong C=O (~1650 cm⁻¹) Broad N-H (~3000 cm⁻¹) Lactam->Spec_Lactam Spec_Lactim IR Signature: No C=O Sharp O-H (~3580 cm⁻¹) C=N (~1600 cm⁻¹) Lactim->Spec_Lactim

Figure 1: Tautomeric equilibrium and resonance drivers affecting IR spectral signatures.

Comparative Analysis: 2-Pyridinone vs. 4-Pyridinone

This section contrasts the vibrational modes of the two isomers against standard secondary amides.

Carbonyl (C=O) Stretching Region

The carbonyl stretch is the most diagnostic band.[1] Note the distinct red-shift in 4-pyridinone due to the zwitterionic contribution.

Compound ClassState/SolventC=O Frequency (cm⁻¹)IntensityMechanistic Insight
Standard 2° Amide Solid (KBr)1680 – 1640StrongRestricted conjugation; standard amide resonance.
2-Pyridinone Solid (KBr)1680 – 1650 Very StrongConjugated with diene system; retains significant double-bond character.
2-Pyridinone CHCl₃ (Dilute)~1660StrongMonomeric form; frequency increases slightly as H-bonds break.
4-Pyridinone Solid (KBr)1640 – 1580 StrongDiagnostic Shift: High zwitterionic character weakens C=O bond order.
2-Hydroxypyridine CCl₄ (Dilute)Absent N/ATautomer lacks carbonyl; look for C=N/C=C at 1600–1580.
Amine (N-H) vs. Hydroxyl (O-H) Stretching

Distinguishing the N-H of the lactam from the O-H of the lactim is critical for assigning the tautomer.

Vibration ModeFrequency (cm⁻¹)AppearanceStructural Context
N-H Stretch (Free) 3440 – 3400Sharp, MediumGas phase or extremely dilute non-polar solution.
N-H Stretch (Assoc.) 3200 – 2800 Broad, StrongDominant in Solid State. Due to cyclic dimerization (2-pyridone) or chain formation (4-pyridone).
O-H Stretch (Free) 3600 – 3550Sharp, MediumDiagnostic of Lactim tautomer in dilute non-polar solution.
O-H Stretch (Assoc.) 3300 – 2500Very BroadOverlaps with C-H; indicates H-bonded hydroxyl (rare in pure pyridinones).

Experimental Protocols

To ensure data integrity, specific protocols must be followed to control the tautomeric equilibrium.

Protocol A: Solid State Characterization (KBr Pellet)

Use this for verifying the stable shelf-life form (usually Lactam).

  • Preparation: Grind 1–2 mg of pyridinone sample with 100 mg dry KBr (IR grade) in an agate mortar.

  • Pressing: Press at 8–10 tons for 2 minutes to form a transparent pellet.

  • Acquisition: Scan 4000–400 cm⁻¹ (32 scans, 4 cm⁻¹ resolution).

  • Validation: Look for the "Pyridinone Dimer" signature : A broad, multiple-band N-H stretch centered ~3000 cm⁻¹ and a distinct C=O band <1690 cm⁻¹.[2][3]

Protocol B: Solution State (Solvent Titration)

Use this to assess tautomeric stability in formulation vehicles.

  • Solvent Choice: Prepare 10 mM solutions in Chloroform (CHCl₃) (favors lactam/dimer) and Cyclohexane (favors lactim).

  • Cell: Use a sealed liquid cell with CaF₂ windows (0.1 mm path length).

  • Acquisition:

    • In CHCl₃: Expect C=O band ~1660 cm⁻¹.

    • In Cyclohexane: Watch for the disappearance of C=O and emergence of O-H (3580 cm⁻¹) and C=N (1600 cm⁻¹) .

  • Data Processing: Subtract pure solvent spectrum to eliminate background interference in the fingerprint region.

Diagnostic Decision Tree

Use this logic flow to identify the specific subclass of an unknown pyridinone derivative.

DecisionTree Start Unknown Sample Spectrum (1800 - 2500 cm⁻¹ region) CheckCO Is there a strong band 1690 - 1580 cm⁻¹? Start->CheckCO NoCO Suspect LACTIM (Hydroxy) or Pyridine derivative CheckCO->NoCO No YesCO Suspect LACTAM (Pyridinone) CheckCO->YesCO Yes CheckOH Check 3500-3600 cm⁻¹ Sharp band? NoCO->CheckOH CheckFreq Check Frequency Position YesCO->CheckFreq ConfirmLactim 2- or 4-HYDROXYPYRIDINE (Verify with solvent change) CheckOH->ConfirmLactim Yes: Free O-H present TwoPyr Likely 2-PYRIDINONE (Standard Conjugation) CheckFreq->TwoPyr 1650 - 1680 cm⁻¹ FourPyr Likely 4-PYRIDINONE (Strong Zwitterionic Character) CheckFreq->FourPyr 1580 - 1640 cm⁻¹

Figure 2: Spectral decision tree for identifying pyridinone isomers and tautomers.

References

  • Nakamura, K. (1959). Infrared Spectra of 2-Pyridone and 4-Pyridone.[4] Nippon Kagaku Zasshi. Link

  • Siffert, L., et al. (2018). Transition from Water Wires to Bifurcated H-Bond Networks in 2-Pyridone·(H2O)n Clusters. The Journal of Physical Chemistry A. Link

  • Katritzky, A. R., & Jones, R. A. (1960). Infrared Absorption of Heteroaromatic and Benzenoid Six-membered Monocyclic Nuclei. Journal of the Chemical Society. Link

  • Nowak, M. J., et al. (1994). Matrix Isolation IR Spectroscopy of Tautomeric Systems: 2-Hydroxypyridine/2(1H)-pyridinone. The Journal of Physical Chemistry. Link

  • BenchChem. (2025). Infrared Spectroscopy of Fused Pyridinone Systems. Link

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 3-Amino-1-(2-methylpentyl)pyridin-2(1h)-one

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in the dynamic field of drug development, the synthesis and handling of novel chemical entities are routine. With innovation, however, comes the critical responsibility of ensuring safety and environmental stewardship. This guide provides a detailed protocol for the proper disposal of the research compound 3-Amino-1-(2-methylpentyl)pyridin-2(1h)-one. In the absence of a specific Safety Data Sheet (SDS) for this molecule, this document synthesizes data from structurally related compounds, such as aminopyridines and pyridinones, to establish a robust and precautionary disposal procedure.

The core principle guiding this protocol is the conservative approach of treating compounds with unknown hazard profiles as potentially hazardous.[1] This ensures the highest level of safety for laboratory personnel and minimizes environmental impact.

Hazard Assessment and Profile

Due to the novelty of this compound, a comprehensive toxicological profile is not yet established. However, by examining its core chemical structure, which features an aminopyridine ring, we can infer potential hazards. Aminopyridine derivatives are known to be hazardous.[2]

Based on data from similar compounds, this compound should be presumed to possess the following hazards:

  • Skin Irritation: May cause skin irritation upon contact.[3][4]

  • Eye Irritation: May cause serious eye irritation.[3][4]

  • Respiratory Irritation: May cause respiratory irritation if inhaled.[3]

  • Acute Toxicity: May be harmful if swallowed.[4]

It is crucial to handle this compound with the utmost care, assuming it is toxic.

Personal Protective Equipment (PPE)

Prior to handling this compound for disposal, all personnel must be equipped with the appropriate PPE to prevent exposure.

PPE CategoryItemSpecifications and Use
Eye and Face Protection Safety Goggles and Face ShieldGoggles should provide a complete seal around the eyes. A face shield offers an additional layer of protection.[1]
Hand Protection Double Gloving with Chemically Resistant GlovesWear two pairs of gloves, with the outer glove being resistant to a broad range of chemicals (e.g., nitrile or neoprene).[1]
Body Protection Chemical-Resistant Laboratory Coat or ApronA lab coat made of a material resistant to chemical permeation should be worn and fully buttoned.[1]
Respiratory Protection N95 Respirator or HigherRequired if handling the compound outside of a certified chemical fume hood to minimize inhalation exposure.[1]

Step-by-Step Disposal Protocol

The disposal of this compound and its associated waste must be conducted in a manner that ensures safety and regulatory compliance. Never dispose of this material down the drain.[2]

3.1. Waste Segregation and Collection

  • Identify and Segregate: All materials contaminated with this compound are to be treated as hazardous waste. This includes:

    • Unused or expired compound.

    • Contaminated lab supplies (e.g., gloves, weighing paper, pipette tips).[5]

    • Rinsate from cleaning contaminated glassware.

  • Containerization: Collect all waste in a designated, properly labeled, and closed container for hazardous waste.[2] The container should be made of a material compatible with the chemical.

3.2. Decontamination of Glassware and Surfaces

  • Initial Rinse: For contaminated glassware, perform an initial rinse with a suitable organic solvent (e.g., acetone or ethanol) to dissolve the compound. This rinsate must be collected as hazardous waste.[6]

  • Subsequent Rinses: For highly toxic compounds, the first three rinses must be collected as hazardous waste.[6]

  • Final Cleaning: After decontamination, glassware can be washed using standard laboratory procedures.

  • Surface Decontamination: In case of a spill, contain the material with an absorbent pad or sand. Use dry clean-up procedures to avoid generating dust. Collect all contaminated materials in the hazardous waste container.

3.3. Waste Disposal Workflow

The following diagram illustrates the decision-making process for the disposal of this compound.

DisposalWorkflow Disposal Workflow for this compound Start Start: Identify Waste Containing This compound Assess_Contamination Assess Contamination Level Start->Assess_Contamination Solid_Waste Solid Waste (e.g., contaminated gloves, paper towels) Assess_Contamination->Solid_Waste Solid Liquid_Waste Liquid Waste (e.g., unused solution, rinsate) Assess_Contamination->Liquid_Waste Liquid Empty_Containers Empty Containers Assess_Contamination->Empty_Containers Container Package_Solid Place in Labeled Hazardous Waste Bag Solid_Waste->Package_Solid Package_Liquid Collect in a Labeled, Leak-Proof Hazardous Waste Container Liquid_Waste->Package_Liquid Rinse_Container Triple Rinse Container with Appropriate Solvent Empty_Containers->Rinse_Container Store_Waste Store in Designated Hazardous Waste Accumulation Area Package_Solid->Store_Waste Package_Liquid->Store_Waste Collect_Rinsate Collect Rinsate as Hazardous Liquid Waste Rinse_Container->Collect_Rinsate Dispose_Container Dispose of Rinsed Container as Non-Hazardous Waste (check local regulations) Rinse_Container->Dispose_Container Collect_Rinsate->Package_Liquid Arrange_Pickup Arrange for Pickup by Certified Hazardous Waste Disposal Service Store_Waste->Arrange_Pickup End End of Process Arrange_Pickup->End

Caption: Decision-making workflow for the proper segregation and disposal of waste.

Waste Stream Management

Effective waste stream management is crucial to ensure compliance and safety.

4.1. Labeling

All hazardous waste containers must be clearly labeled with the following information:

  • The words "Hazardous Waste."

  • The full chemical name: "this compound."

  • The associated hazards (e.g., "Toxic," "Irritant").

  • The date of accumulation.

4.2. Storage

Store hazardous waste in a designated, secure, and well-ventilated area, away from incompatible materials.[4] Incompatible materials to avoid include strong oxidizing agents, strong acids, acid chlorides, and acid anhydrides.[2]

4.3. Final Disposal

The ultimate disposal of this compound waste must be conducted by a licensed hazardous waste disposal company. Do not attempt to treat or dispose of this chemical waste through incineration or other methods without proper facilities and permits.

Spill and Emergency Procedures

In the event of a spill or accidental exposure, follow these procedures:

  • Minor Spill: For small spills, ensure the area is well-ventilated and wear appropriate PPE.[2] Contain the spill with an absorbent material like vermiculite or sand. Use dry clean-up procedures and collect the material into a labeled container for hazardous waste disposal.

  • Major Spill: For larger spills, evacuate the area immediately and alert emergency services.

  • Skin Contact: Remove contaminated clothing and rinse the affected area with plenty of water.[7]

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[7] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air.[7] If breathing is difficult, provide oxygen. Seek medical attention.

  • Ingestion: Do NOT induce vomiting.[8] If the person is conscious, rinse their mouth with water.[8] Seek immediate medical attention.[8]

Conclusion

The responsible disposal of novel research compounds like this compound is a cornerstone of laboratory safety and environmental protection. By adhering to the precautionary principles and detailed procedures outlined in this guide, researchers can mitigate risks and ensure that their work is conducted in a safe and compliant manner.

References

  • BenchChem. (n.d.). Navigating the Disposal of Novel Research Compounds: A Guide for Laboratory Professionals.
  • BenchChem. (n.d.). Safe handling and storage procedures for aminopyridines.
  • BenchChem. (n.d.). Essential Procedures for the Safe Disposal of 2-(2-Aminopyridin-3-yl)acetonitrile.
  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.
  • Sigma-Aldrich. (2025). Safety Data Sheet.
  • ECHEMI. (n.d.). 3-Amino-2(1H)-pyridinone SDS.
  • TCI Chemicals. (2024). Safety Data Sheet.
  • S D Fine-Chem Limited. (n.d.). 4-aminopyridine Safety Data Sheet.
  • Sigma-Aldrich. (2025). Safety Data Sheet.
  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Management of Waste. In Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.
  • Dartmouth College. (n.d.). Hazardous Waste Disposal Guide.
  • Sigma-Aldrich. (2024). Safety Data Sheet.
  • PubChem. (n.d.). 3-Amino-1-methyl-1,2-dihydropyridin-2-one.
  • Thermo Fisher Scientific. (n.d.). Safety Data Sheet.
  • Fluorochem. (n.d.). 3-Amino-1-methylpyridin-2(1H)-one.

Sources

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.